2-(3-Chlorophenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBJDXEYFCYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518482 | |
| Record name | 2-(3-Chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14161-84-3 | |
| Record name | 2-(3-Chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenyl)propanoic acid
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Chlorophenyl)propanoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document details its fundamental chemical and physical characteristics, supported by established experimental protocols.
Core Physicochemical Data
The key physicochemical parameters of this compound are summarized in the table below, offering a clear comparison of its essential properties.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | PubChem CID: 13109535[1] |
| Molecular Weight | 184.62 g/mol | PubChem CID: 13109535[1] |
| Melting Point | 69.5-72 °C | ChemicalBook CAS: 14161-84-3[2] |
| Boiling Point (Predicted) | 286.6 ± 15.0 °C | ChemicalBook CAS: 14161-84-3[2] |
| Density (Predicted) | 1.263 ± 0.06 g/cm³ | ChemicalBook CAS: 14161-84-3[2] |
| pKa (Predicted) | 4.17 ± 0.10 | ChemicalBook CAS: 14161-84-3[2] |
| XLogP3 | 2.4 | PubChem CID: 13109535[1] |
| Aqueous Solubility | Data not available | N/A |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard methods widely used in the field.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of an aromatic carboxylic acid like this compound can be accurately determined using potentiometric titration.[3][4]
Materials:
-
This compound sample
-
Standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker. A co-solvent like ethanol may be used if the compound has low aqueous solubility.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments from the buret.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the volume of NaOH added.
-
Endpoint Determination: Continue the titration past the equivalence point, which is characterized by a rapid change in pH.
-
Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP), a measure of lipophilicity, is classically determined using the shake-flask method.[5][6][7][8]
Materials:
-
This compound sample
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (or a suitable buffer, typically at pH 7.4 for logD determination) to ensure thermodynamic equilibrium.
-
Sample Addition: Dissolve a known amount of this compound in one of the phases.
-
Partitioning: Add a known volume of the second phase to the first. The mixture is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Concentration Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Determination of Aqueous Solubility
The solubility of an organic acid can be determined by creating a saturated solution and measuring the concentration of the dissolved solid.
Materials:
-
This compound sample
-
Deionized water
-
Vials with tight-fitting caps
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of deionized water in a vial.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method.
-
Solubility Value: The measured concentration represents the aqueous solubility of the compound at the specified temperature.
Physicochemical Property Assessment Workflow
The following diagram illustrates a logical workflow for the assessment of key physicochemical properties of a compound like this compound.
References
- 1. This compound | C9H9ClO2 | CID 13109535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3-CHLOROPHENYL)PROPIONIC ACID | 14161-84-3 [amp.chemicalbook.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-(3-Chlorophenyl)propanoic Acid: An In-depth Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(3-chlorophenyl)propanoic acid, a compound of interest for research in drug development, particularly in the area of non-steroidal anti-inflammatory drugs (NSAIDs). This document outlines detailed methodologies for its synthesis via multiple routes, presents quantitative data in structured tables, and includes visualizations of synthetic pathways and experimental workflows.
Introduction
This compound belongs to the class of 2-arylpropanoic acids, a well-established group of NSAIDs known as "profens".[1][2] These compounds primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1] The substitution of a chlorine atom on the phenyl ring can modulate the compound's physicochemical properties and biological activity. This guide details three plausible and effective synthetic routes for the preparation of this compound for research and development purposes.
Synthetic Methodologies
Three primary synthetic routes are presented for the preparation of racemic this compound: Malonic Ester Synthesis, Willgerodt-Kindler Reaction of 3'-Chloroacetophenone, and Direct Alkylation of 3-Chlorophenylacetic Acid.
Malonic Ester Synthesis
This classical approach involves the alkylation of diethyl malonate with a suitable 3-chlorobenzyl halide, followed by hydrolysis and decarboxylation to yield the target propanoic acid.[3][4][5]
Willgerodt-Kindler Reaction of 3'-Chloroacetophenone
This method transforms 3'-chloroacetophenone into a thioamide using morpholine and sulfur, which is then hydrolyzed to the corresponding phenylacetic acid derivative. Subsequent alpha-methylation would be required to yield the final product.[6][7][8]
Direct Alkylation of 3-Chlorophenylacetic Acid
This route involves the direct methylation of the α-carbon of 3-chlorophenylacetic acid or its ester derivative using a strong base and a methylating agent.[9]
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the described synthetic methods, compiled from analogous reactions in the literature.
| Parameter | Malonic Ester Synthesis | Willgerodt-Kindler Reaction | Direct Alkylation |
| Starting Materials | Diethyl malonate, 1-(chloromethyl)-3-chlorobenzene | 3'-Chloroacetophenone, Morpholine, Sulfur | 3-Chlorophenylacetic acid methyl ester, Methyl iodide |
| Key Reagents | Sodium ethoxide, HCl/H₂O | Sodium hydroxide | Lithium diisopropylamide (LDA) |
| Reaction Time | 12-24 hours | 8-16 hours | 2-4 hours |
| Typical Yield | 70-85% | 60-75% | 75-90% |
| Purity | >95% after purification | >95% after purification | >95% after purification |
Experimental Protocols
Malonic Ester Synthesis of this compound
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide.
-
To the cooled sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.
-
After the addition is complete, add 1-(chloromethyl)-3-chlorobenzene (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl 2-(3-chlorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl 2-(3-chlorobenzyl)malonate, add a solution of sodium hydroxide in ethanol/water.
-
Heat the mixture to reflux for 2-3 hours to facilitate hydrolysis.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic.
-
Heat the acidified mixture to reflux for an additional 4-6 hours to effect decarboxylation.[10]
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Synthesis via Willgerodt-Kindler Reaction
Step 1: Formation of the Thioamide
-
In a round-bottom flask, combine 3'-chloroacetophenone (1 equivalent), morpholine (2 equivalents), and elemental sulfur (2.5 equivalents).[6][8]
-
Heat the mixture to reflux for 6-10 hours. The reaction progress can be monitored by thin-layer chromatography.
-
After cooling, the reaction mixture is typically used directly in the next step.
Step 2: Hydrolysis to 3-Chlorophenylacetic Acid
-
To the crude thioamide mixture, add a solution of sodium hydroxide in water/ethanol.
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete.
-
Cool the reaction mixture and wash with diethyl ether to remove non-polar impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the 3-chlorophenylacetic acid.
-
Filter the solid, wash with cold water, and dry to obtain the crude product.
Step 3: α-Methylation to this compound
-
The resulting 3-chlorophenylacetic acid is first converted to its methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
The methyl 3-chlorophenylacetate is then dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.
-
A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise.
-
After stirring for 30 minutes, methyl iodide (1.2 equivalents) is added.
-
The reaction is allowed to warm to room temperature and stirred for 2-3 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with diethyl ether.
-
The organic layer is washed, dried, and concentrated. The resulting ester is then hydrolyzed to this compound using standard procedures as described in section 4.1, step 2.
Biological Context and Experimental Workflow
Signaling Pathway: Cyclooxygenase Inhibition
2-Arylpropanoic acids, including this compound, are known to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Inhibition of COX enzymes reduces the production of prostaglandins, thereby exerting therapeutic effects.
Caption: Inhibition of the COX pathway by NSAIDs.
Experimental Workflow for Characterization
The characterization of a novel propionic acid derivative like this compound typically involves a series of in vitro and in vivo assays to determine its efficacy and safety profile.
Caption: Workflow for NSAID candidate characterization.
Protocol for In Vitro COX Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against COX-1 and COX-2.[11][12]
-
Preparation of Reagents: Prepare assay buffer (e.g., Tris-HCl), solutions of COX-1 and COX-2 enzymes, a solution of the substrate (arachidonic acid), and a solution of the test compound (this compound) in a suitable solvent (e.g., DMSO).
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add varying concentrations of the test compound to the wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction and Termination: Incubate the plate at 37°C for a defined time (e.g., 10 minutes). Stop the reaction by adding a stop solution (e.g., HCl).
-
Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition of the enzyme activity).
Conclusion
This guide provides a detailed framework for the synthesis and initial characterization of this compound for research purposes. The outlined synthetic routes offer flexibility in terms of starting materials and reaction conditions. The provided experimental workflow and specific assay protocol serve as a foundation for evaluating the biological activity of this and other novel profen derivatives as potential non-steroidal anti-inflammatory drugs. Researchers should adhere to all appropriate safety precautions when handling the chemicals and performing the reactions described herein.
References
- 1. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Activities of Phenylpropanoic Acid Derivatives: A Review of Related Structures
A comprehensive search of the scientific literature and chemical databases reveals a notable absence of specific information regarding the mechanism of action for 2-(3-Chlorophenyl)propanoic acid. While this compound is commercially available and has a defined chemical structure, there is no publicly available data detailing its specific biological targets, signaling pathways, or pharmacological effects. Professional databases such as PubChem list its chemical and physical properties but do not contain information on its biological activity or mechanism of action.
In the absence of direct evidence, this guide will provide an in-depth look at the mechanisms of action of structurally related compounds. It is crucial to emphasize that while these molecules share some chemical motifs with this compound, their biological activities are highly dependent on their specific substitutions and overall structure. Therefore, the following information should not be extrapolated to be the definitive mechanism of this compound but rather viewed as a review of the activities of related chemical entities. This information may, however, provide a foundation for future research and hypothesis generation for the compound .
Anti-inflammatory and Immunomodulatory Properties of a Complex Pyrrole Derivative
A structurally complex derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid , has been investigated for its anti-inflammatory and immunomodulatory effects. This compound, which contains the chlorophenyl and propanoic acid moieties, has demonstrated significant biological activity in preclinical models.
1.1. Mechanism of Action
This derivative is believed to exert its effects through the modulation of key inflammatory mediators. Its mechanism is thought to involve:
-
Inhibition of Pro-inflammatory Cytokines: The compound has been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α), a central player in the inflammatory cascade.
-
Upregulation of Anti-inflammatory Cytokines: It has also been observed to increase the production of transforming growth factor-beta 1 (TGF-β1), a cytokine with potent anti-inflammatory and immunomodulatory functions.
The propanoic acid moiety in this class of compounds is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for cyclooxygenase (COX) enzyme inhibition. However, the primary mechanism appears to be centered on cytokine modulation.
1.2. Quantitative Data
The following table summarizes the reported in vivo effects of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid in a rat model of inflammation.
| Parameter | Treatment Group | Result | Statistical Significance (p-value) |
| Paw Edema | 20 mg/kg, single dose | Significant reduction at 2 hours | p = 0.001 |
| Paw Edema | 10, 20, and 40 mg/kg, 14-day repeated dose | Significant inhibition at all times | p < 0.001 |
| Serum TNF-α | 40 mg/kg, repeated dose | Significant decrease | p = 0.032 |
| Serum TGF-β1 | Single and repeated doses | Significant increase | p = 0.002 and p = 0.045, respectively |
| Serum IL-10 | Single and repeated doses | No significant change | Not applicable |
1.3. Experimental Protocols
Carrageenan-Induced Paw Edema in Rats:
-
Male Wistar rats are used in the study.
-
The test compound is administered intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).
-
After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered to the right hind paw of each rat to induce inflammation.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection using a plethysmometer.
-
The percentage of paw edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation:
-
Rats are treated with the test compound or vehicle for a specified period (e.g., single dose or repeated daily doses).
-
One hour after the final dose, systemic inflammation is induced by an intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
After a set time (e.g., 2 hours) post-LPS injection, blood samples are collected via cardiac puncture.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
-
Serum levels of cytokines (TNF-α, TGF-β1, IL-10) are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
1.4. Signaling Pathway
The proposed signaling pathway for the anti-inflammatory effects of the pyrrole derivative is depicted below.
Caption: Proposed modulation of inflammatory cytokine production by the pyrrole derivative.
Phenylalanine Derivatives in Drug Discovery
Other related structures, such as 2-amino-3-(chlorophenyl)propanoic acid , are utilized as building blocks in medicinal chemistry and peptide synthesis. These are essentially phenylalanine amino acid analogs. Their "mechanism of action" is not intrinsic but rather depends on the larger molecule they are incorporated into. They can be used to synthesize peptides or small molecules that target a wide range of biological receptors and enzymes.
Herbicidal Activity of a Chlorophenoxy Analog
A structurally similar compound, (+-)-2-(3-Chlorophenoxy)propionic acid , is known to act as a herbicide. Its mechanism of action in plants is to mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, death of the plant. This highlights how a small change in the chemical structure (phenyl vs. phenoxy) can dramatically alter the biological activity and target organism.
Inhibition of Acetyl-CoA Carboxylase by a Chlorophenoxy Derivative
Another related compound, 2-(p-chlorophenoxy)-2-methylpropionic acid , has been shown to inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis. This mode of action is relevant to metabolic regulation.
Conclusion
While a definitive mechanism of action for This compound remains to be elucidated, the study of structurally related compounds provides valuable insights into its potential biological activities. The presence of the chlorophenyl and propanoic acid moieties in molecules with known anti-inflammatory, herbicidal, and enzyme-inhibitory properties suggests that this compound could possess interesting pharmacological characteristics. However, without direct experimental evidence, any proposed mechanism would be purely speculative. Further research, including in vitro and in vivo studies, is necessary to determine the specific biological targets and signaling pathways of this compound. This technical guide underscores the importance of precise chemical structure in determining biological function and highlights the current knowledge gap for this compound.
The Evolving Therapeutic Landscape of 2-(3-Chlorophenyl)propanoic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-(3-chlorophenyl)propanoic acid, a subclass of arylpropanoic acids, are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the current understanding of these compounds, with a focus on their potential therapeutic applications in inflammation, pain, cancer, microbial infections, and neurological disorders. We consolidate quantitative data from various studies, present detailed experimental protocols for their biological evaluation, and visualize key signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Introduction
The arylpropionic acid moiety is a well-established pharmacophore, most notably recognized in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The substitution of a chlorine atom at the meta-position of the phenyl ring in 2-phenylpropanoic acid imparts unique physicochemical properties that influence the biological activity of its derivatives. This has spurred the synthesis and evaluation of a diverse library of compounds with potential applications extending beyond inflammation. This document serves as a comprehensive resource for researchers, summarizing the key findings and methodologies in the exploration of this compound derivatives.
Therapeutic Applications and Mechanisms of Action
Anti-inflammatory and Analgesic Activity
Arylpropionic acid derivatives are well-known for their anti-inflammatory and analgesic effects, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]
A notable derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated significant anti-inflammatory and immunomodulatory effects. In a carrageenan-induced paw edema model in Wistar rats, this compound, when administered intraperitoneally, showed a significant reduction in paw edema.[2] A single dose of 20 mg/kg significantly suppressed edema at the 2-hour mark (p = 0.001), and after 14 days of repeated dosing, all tested doses (10, 20, and 40 mg/kg) significantly inhibited paw edema at all time points (p < 0.001).[2]
The mechanism of action for the anti-inflammatory effects of these derivatives is not limited to COX inhibition. The aforementioned pyrrole derivative was also found to modulate cytokine levels. In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with 40 mg/kg of the compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α (p = 0.032) and significantly increased the levels of the anti-inflammatory cytokine TGF-β1 after both single and repeated doses (p = 0.002 and p = 0.045, respectively).[2]
Anticancer Activity
Several derivatives of this compound have exhibited promising anticancer activities against a range of human cancer cell lines. The mechanisms underlying these effects are believed to be multifactorial, potentially involving COX-2 inhibition, which is often upregulated in tumors, as well as other cellular pathways.
One study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, including a compound with a 4-chlorophenyl substituent, demonstrated significant antiproliferative activity. The IC50 value for the 4-chlorophenyl derivative against the A549 human lung adenocarcinoma cell line was 2.47 µM, which was more potent than the standard chemotherapeutic agent cisplatin (IC50 = 11.71 µM).[3] The same derivative showed lower cytotoxicity against non-cancerous HEK293 cells (IC50 = 37.99 µM), suggesting a degree of selectivity for cancer cells.[3] In silico studies for this class of compounds suggest potential interactions with human SIRT2 and EGFR, indicating a multi-targeted approach to its anticancer activity.[3]
Another study on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives showed inhibitory actions on HCT-116 colon cancer cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL.[4]
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Derivative | Cancer Cell Line | IC50 Value | Reference |
| 3-/[4-(4-Chlorophenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino/propanoic acid | A549 (Lung) | 2.47 µM | [3] |
| 3-/[4-(4-Chlorophenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino/propanoic acid | HEK293 (Non-cancerous) | 37.99 µM | [3] |
| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives (e.g., 7a, 7g) | HCT-116 (Colon) | 0.12 mg/mL | [4] |
| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivative (7d) | HCT-116 (Colon) | 0.81 mg/mL | [4] |
Antimicrobial Activity
Chlorinated derivatives of 3-phenylpropanoic acid isolated from the marine actinomycete Streptomyces coelicolor have demonstrated significant and selective antimicrobial activities. Specifically, 3-(3-chloro-4-hydroxyphenyl)propanoic acid and its derivatives showed activity against Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity of Chlorinated 3-Phenylpropanoic Acid Derivatives
| Compound | Escherichia coli (MIC) | Staphylococcus aureus (MIC) | Reference |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | 16 µg/mL | - | |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | 32 µg/mL | 64 µg/mL | |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | 32 µg/mL | 32 µg/mL |
Anticonvulsant Activity
A series of 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides has been synthesized and evaluated for anticonvulsant properties. These compounds were tested in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. One of the most active compounds, a derivative of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione, exhibited an ED50 of 68.30 mg/kg in the MES test and 28.20 mg/kg in the 6 Hz (32 mA) test, showing a more beneficial protective index than the reference drug valproic acid.[4] The proposed mechanism of action for these compounds involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels.[4]
Table 3: Anticonvulsant Activity of 3-(Chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivatives
| Derivative Class | Test Model | ED50 Value | Reference |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative (6) | MES test | 68.30 mg/kg | [4] |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative (6) | 6 Hz (32 mA) test | 28.20 mg/kg | [4] |
Experimental Protocols
In Vivo Anti-inflammatory and Analgesic Assays
3.1.1. Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Thirty minutes after intraperitoneal (i.p.) or oral administration of the test compound, vehicle, or standard drug (e.g., Diclofenac), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured immediately before carrageenan injection and at specified time intervals (e.g., 1, 2, 3, and 4 hours) after injection using a plethysmometer.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
3.1.2. Hot Plate Test
This method is used to assess central analgesic activity.
-
Apparatus: A hot plate with a controlled temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Animals (e.g., mice) are placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
The test compound, vehicle, or standard drug (e.g., Morphine) is administered, and the reaction time is measured at different time points (e.g., 30, 60, 90 minutes).
-
-
Data Analysis: A significant increase in reaction time compared to the control group indicates analgesic activity.
In Vitro Assays
3.2.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory activity of the compounds on COX enzymes.
-
Principle: The assay measures the peroxidase activity of COX. The cyclooxygenase component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced by the peroxidase component to PGH2. This peroxidase activity can be monitored using a colorimetric or fluorometric probe.
-
General Protocol (Fluorometric):
-
The test compound is pre-incubated with purified COX-1 or COX-2 enzyme in a buffer containing a fluorometric probe.
-
The reaction is initiated by the addition of arachidonic acid.
-
The fluorescence is measured over time.
-
-
Data Analysis: The rate of fluorescence increase is proportional to the COX activity. The percentage of inhibition is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.
3.2.2. TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of TNF-α in biological samples.
-
Principle: This is a sandwich ELISA. An antibody specific for TNF-α is coated onto the wells of a microplate. The sample containing TNF-α is added, followed by a biotin-conjugated detection antibody. Streptavidin-HRP is then added, which binds to the biotin. Finally, a substrate is added that produces a color change proportional to the amount of TNF-α.
-
General Protocol:
-
Standards and samples are added to the antibody-coated wells and incubated.
-
After washing, the biotin-conjugated detection antibody is added and incubated.
-
After another wash, streptavidin-HRP is added and incubated.
-
Following a final wash, the substrate solution is added, and the color is allowed to develop.
-
The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of TNF-α in the samples is then determined from this standard curve.
Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile chemical scaffold with a wide range of potential therapeutic applications. The existing data strongly support their role as anti-inflammatory and analgesic agents, with mechanisms that may extend beyond simple COX inhibition to include the modulation of inflammatory cytokines. Furthermore, the potent in vitro anticancer activity of certain derivatives against various cancer cell lines highlights a significant area for further investigation, particularly in elucidating the specific molecular targets and signaling pathways involved. The observed antimicrobial and anticonvulsant properties of some derivatives also warrant more extensive exploration.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for their various biological targets.
-
In-depth mechanistic studies: To fully characterize the signaling pathways responsible for their anticancer, antimicrobial, and anticonvulsant effects.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of the most promising lead compounds.
-
Expansion to other therapeutic areas: Given their diverse biological activities, these derivatives may hold potential in other disease contexts not yet explored.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2-Chlorophenyl)propanoic acid [myskinrecipes.com]
- 4. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
A Technical Guide to the Biological Activity of 2-(3-Chlorophenyl)propanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities exhibited by analogs of 2-(3-Chlorophenyl)propanoic acid. This class of compounds has demonstrated significant potential across multiple therapeutic areas, including inflammation, oncology, and neuroscience. This document collates quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms of action and experimental workflows.
Core Biological Activities
Analogs of this compound have been investigated for a range of biological activities, with the most prominent being:
-
Anti-inflammatory Activity: Primarily through the inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer Activity: Exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.
-
Monoamine Reuptake Inhibition: Affecting the levels of key neurotransmitters in the central nervous system.
-
Prostaglandin EP3 Receptor Antagonism: Modulating the effects of prostaglandin E2.
The following sections will delve into the specifics of each of these activities, presenting quantitative data and the experimental protocols used for their determination.
Quantitative Data Presentation
The biological activities of various this compound analogs are summarized in the tables below, providing a comparative overview of their potency.
Table 1: Anti-inflammatory and COX Inhibitory Activity
| Compound/Analog | Assay | Target | Result (IC₅₀/Inhibition %) | Reference |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f) | Carrageenan-induced paw edema (in vivo, rat) | Anti-inflammatory | Significant edema reduction at 10, 20, and 40 mg/kg after 14 days (p < 0.001) | [1][2] |
| 3-(((3-chlorophenyl)amino)methyl)-5-(2-((2,6-dichlorophenyl)amino)benzyl)-1,3,4-oxadiazole-2(3H)-thione | In vitro COX-2 inhibition | COX-2 | IC₅₀ = 9.0 μM | [3] |
| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | In vitro COX-2 inhibition | COX-2 | IC₅₀ = 0.48 μM | [3] |
Table 2: Anticancer Activity
| Compound/Analog | Cell Line | Assay | Result (IC₅₀) | Reference |
| 3-{[4-(4-Chlorophenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino}propanoic acid (22) | A549 (Lung) | Cytotoxicity | 2.47 µM | [4] |
| 3-{[4-(Phenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino}propanoic acid (21) | A549 (Lung) | Cytotoxicity | 5.42 µM | [4] |
| Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates | HCT-116 (Colon) | Cytotoxicity | 0.12 mg/mL to 0.81 mg/mL |
Table 3: Monoamine Reuptake Inhibition
| Compound/Analog | Transporter | Assay | Result (IC₅₀) |
| (2S,3S)-2-(3′-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | Dopamine (DAT) | [³H]DA uptake inhibition | 130 nM |
| (2S,3S)-2-(3′-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | Norepinephrine (NET) | [³H]NE uptake inhibition | 360 nM |
| (2S,3S)-2-(3′-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | Serotonin (SERT) | [³H]5-HT uptake inhibition | 1300 nM |
Table 4: EP3 Receptor Antagonism
| Compound/Analog | Assay | Target | Result |
| 3-(2-Aminocarbonylphenyl)propanoic acid analogs | Radioligand binding | EP3 Receptor | Potent antagonists |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A subplantar injection of 0.1 mL of 1% carrageenan in saline is administered into the right hind paw.
-
Compound Administration: Test compounds, a vehicle control, and a reference drug (e.g., Diclofenac) are administered, often intraperitoneally, at various doses.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at specified time points after carrageenan injection.
-
Data Analysis: The percentage of paw edema is calculated, and the anti-inflammatory effect of the compounds is determined by comparing the edema in the treated groups to the control group.[1][2]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.
-
Assay Buffer: A suitable buffer, such as Tris-HCl, is used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the assay buffer, heme cofactor, the COX enzyme, and the test compound at various concentrations.
-
Incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX.
-
Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined from the dose-response curve.
Anticancer Activity
MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Cancer cell lines (e.g., A549, HCT-116) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.
Monoamine Reuptake Inhibition
Radiolabeled Neurotransmitter Uptake Assay in HEK293 Cells
This assay directly measures the inhibition of neurotransmitter transport into cells.
-
Cell Culture: HEK293 cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) are used.
-
Cell Plating: Cells are plated in 96-well plates and grown to confluence.
-
Assay Buffer: A buffer such as Krebs-Ringer-HEPES (KRH) is used.
-
Pre-incubation: Cells are washed and pre-incubated with the test compounds at various concentrations.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.
-
Incubation: The plates are incubated for a short period to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity within the cells is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of uptake is calculated for each compound concentration, and the IC₅₀ value is determined.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound analogs are mediated through their interaction with specific molecular targets, leading to the modulation of key signaling pathways.
Anti-inflammatory Signaling Pathway
The primary anti-inflammatory mechanism of many of these analogs is the inhibition of COX enzymes. This interrupts the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. This can also lead to downstream effects on cytokine production, such as the modulation of TNF-α and TGF-β1.[1][2]
Caption: COX Inhibition Pathway and Cytokine Modulation.
Monoamine Reuptake Inhibition Mechanism
These analogs can act as inhibitors of monoamine transporters (DAT, NET, SERT), which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. By blocking these transporters, the analogs increase the concentration of these neurotransmitters in the synapse, enhancing their signaling.[5][6]
Caption: Mechanism of Monoamine Reuptake Inhibition.
Prostaglandin EP3 Receptor Antagonism
Some analogs act as antagonists at the prostaglandin E2 (PGE2) receptor subtype EP3. The EP3 receptor is a G-protein coupled receptor that, upon activation by PGE2, typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels via a Gαi subunit. By blocking this receptor, the analogs prevent the downstream effects of PGE2 signaling.[7][8]
Caption: EP3 Receptor Antagonism Signaling Pathway.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for assessing the biological activity of these compounds.
General Workflow for In Vitro Biological Screening
Caption: General In Vitro Screening Workflow.
Workflow for In Vivo Anti-inflammatory Assessment
Caption: In Vivo Anti-inflammatory Assay Workflow.
Conclusion
The analogs of this compound represent a versatile chemical scaffold with a broad range of biological activities. The data and protocols presented in this guide highlight their potential as anti-inflammatory, anticancer, and neuromodulatory agents. Further structure-activity relationship (SAR) studies and optimization of these core structures could lead to the development of novel therapeutics with improved potency and selectivity. This document serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this promising class of compounds.
References
- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]
- 6. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. What are EP3 antagonists and how do they work? [synapse.patsnap.com]
An In-Depth Technical Guide to 2-(3-Chlorophenyl)propanoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Chlorophenyl)propanoic acid is a valuable carboxylic acid derivative that serves as a versatile building block in the synthesis of a wide array of more complex molecules. Its chemical structure, featuring a phenyl ring substituted with a chlorine atom and a propanoic acid moiety, provides multiple reactive sites for functional group transformations. This guide offers a comprehensive overview of its properties, synthesis, and key applications in organic synthesis, with a focus on providing practical experimental details and quantitative data to support laboratory research and development.
Physicochemical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| CAS Number | 14161-84-3 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 69.5-72 °C | |
| Boiling Point | 286.6±15.0 °C (Predicted) | |
| pKa | 4.17±0.10 (Predicted) | |
| XLogP3 | 2.4 | [1] |
Synthesis of this compound
A reliable method for the synthesis of this compound is the malonic ester synthesis, starting from 3-chlorobenzyl chloride. This multi-step process involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation.
Experimental Protocol: Malonic Ester Synthesis
This protocol is adapted from a similar synthesis of a regioisomer and is a standard method for the preparation of substituted propanoic acids.
Step 1: Synthesis of Diethyl 2-(3-chlorobenzyl)malonate
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.
-
To this solution, add diethyl malonate (2.0 eq) dropwise with stirring.
-
Heat the mixture to 40-50 °C and add 3-chlorobenzyl chloride (1.0 eq) dropwise over 1 hour.
-
Maintain the reaction mixture at reflux for 2 hours to ensure complete reaction.
-
After cooling, remove the ethanol by distillation under reduced pressure.
-
To the residue, add water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl 2-(3-chlorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation to 2-(3-Chlorophenyl)acetic acid
-
The crude diethyl 2-(3-chlorobenzyl)malonate is hydrolyzed by refluxing with an excess of a 20% aqueous sodium hydroxide solution for 4-6 hours until the ester is fully consumed (monitored by TLC).
-
After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid to a pH of 1-2.
-
The resulting dicarboxylic acid will spontaneously decarboxylate upon heating. Heat the acidified mixture to 80-100 °C for 1-2 hours until carbon dioxide evolution ceases.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-(3-chlorophenyl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Step 3: Conversion to this compound
A standard one-carbon homologation, such as the Arndt-Eistert reaction, can be employed to convert 2-(3-chlorophenyl)acetic acid to the target this compound.[2][3][4]
Note: As a specific, detailed protocol for the direct synthesis of this compound was not found in the literature search, this generalized malonic ester synthesis provides a robust and well-established route.
Applications as a Building Block in Organic Synthesis
The carboxylic acid functionality of this compound allows for a variety of transformations, making it a valuable starting material for the synthesis of esters, amides, and alcohols.
Esterification
Esterification is a fundamental transformation of carboxylic acids, often used to modify the solubility and pharmacokinetic properties of a molecule.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of methanol (10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Heat the mixture at reflux (approximately 65 °C) for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2-(3-chlorophenyl)propanoate.
-
Purification can be achieved by flash column chromatography on silica gel.
| Reaction | Reagents & Conditions | Yield |
| Esterification | Methanol, cat. H₂SO₄, Reflux | Typically >90% |
Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry for the synthesis of bioactive compounds.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add benzylamine (1.0 eq) followed by a tertiary amine base such as triethylamine (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude N-benzyl-2-(3-chlorophenyl)propanamide can be purified by column chromatography or recrystallization.
| Reaction | Reagents & Conditions | Yield |
| Amide Coupling | Benzylamine, EDC, HOBt, Et₃N, DCM, RT | Good to Excellent |
Reduction to Alcohol
The reduction of the carboxylic acid group provides access to the corresponding primary alcohol, a versatile intermediate for further functionalization.
Caution: Lithium aluminum hydride (LAH) reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.
-
In a dry three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-chlorophenyl)propan-1-ol.
-
The product can be purified by vacuum distillation or column chromatography.
| Reaction | Reagents & Conditions | Yield |
| Reduction | 1. LiAlH₄, THF, 0 °C to reflux2. H₂O, NaOH(aq) | High |
Logical Workflow for Synthesis and Derivatization
The following diagram illustrates the synthetic relationship between the starting materials and the key derivatives of this compound.
Conclusion
This compound is a readily accessible and highly useful building block in organic synthesis. Its carboxylic acid handle provides a gateway to a variety of important functional groups, including esters, amides, and alcohols. The synthetic routes and transformations detailed in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in the creation of novel and complex molecular architectures. The provided experimental frameworks, while adaptable, emphasize standard and reliable laboratory practices for achieving these key chemical conversions.
References
An In-depth Technical Guide to the Discovery and History of Chlorophenyl Propanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophenyl propanoic acids represent a significant scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, most notably within the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This technical guide provides a comprehensive overview of the discovery, history, and key developmental milestones of these compounds. It delves into their synthesis, biological activities, and mechanisms of action, with a focus on their roles in inflammation and oncology. This document summarizes quantitative data on their biological efficacy, details key experimental protocols for their synthesis and evaluation, and visualizes associated signaling pathways to provide a thorough resource for researchers and drug development professionals.
Introduction: The Rise of Arylpropionic Acids
The story of chlorophenyl propanoic acids is intrinsically linked to the broader history of arylpropionic acids, a major class of NSAIDs. The development of these "profens" commenced in the mid-20th century, driven by the need for safer and better-tolerated alternatives to salicylates. While the exact date and discoverer of the first chlorophenyl propanoic acid are not widely documented, their synthesis and investigation were a logical extension of the structure-activity relationship studies being conducted on other arylpropionic acids like ibuprofen and naproxen.[1] The introduction of a chlorine atom onto the phenyl ring was explored to modulate the compound's lipophilicity, metabolic stability, and overall pharmacological profile. It is believed that these compounds were first synthesized in the context of developing novel NSAIDs and other therapeutic agents.[2][3]
Synthesis and Chemical Properties
Chlorophenyl propanoic acids are primarily synthesized through established organic chemistry reactions. The specific isomer (2-, 3-, or 4-chlorophenyl) dictates the choice of starting materials and synthetic strategy.
Key Synthetic Routes
Common methods for the synthesis of chlorophenyl propanoic acids include:
-
Friedel-Crafts Acylation/Alkylation: This is a classical approach where a chlorobenzene derivative reacts with an acylating or alkylating agent in the presence of a Lewis acid catalyst.[3]
-
Grignard Reactions: These reactions involve the use of a Grignard reagent derived from a chlorobenzyl halide, which then reacts with a suitable electrophile to build the propanoic acid side chain.[2]
-
Malonic Ester Synthesis: This method allows for the straightforward introduction of the carboxylic acid group. For instance, a chlorobenzyl halide can be reacted with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired chlorophenyl propanoic acid.
Chemical Properties
The physicochemical properties of the three main isomers of chlorophenyl propanoic acid are summarized in the table below. These properties, particularly lipophilicity (LogP), can influence the pharmacokinetic and pharmacodynamic characteristics of the compounds.
| Property | 2-Chlorophenyl Propanoic Acid | 3-Chlorophenyl Propanoic Acid | 4-Chlorophenyl Propanoic Acid |
| Molecular Formula | C₉H₉ClO₂ | C₉H₉ClO₂ | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol | 184.62 g/mol | 184.62 g/mol |
| Appearance | White to off-white crystalline solid | - | White to off-white crystalline solid |
| Melting Point | - | - | 127-131 °C |
| LogP | - | - | 2.35720 |
Biological Activities and Mechanisms of Action
The primary biological activity of chlorophenyl propanoic acids and their derivatives is the inhibition of cyclooxygenase (COX) enzymes, which is the hallmark of most NSAIDs. However, recent research has unveiled a broader spectrum of activities, including anticancer properties.
Anti-inflammatory Activity: COX Inhibition
Chlorophenyl propanoic acids, like other profens, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] The inhibition of prostaglandin synthesis reduces the inflammatory response.
The following diagram illustrates the cyclooxygenase pathway and the site of action for NSAIDs, including chlorophenyl propanoic acid derivatives.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Anticancer Activity
Emerging research has demonstrated that some derivatives of chlorophenyl propanoic acids possess anticancer properties. Their mechanisms of action are believed to be multifactorial and can be both COX-dependent and COX-independent.[5] Some proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.
Recent studies have suggested that certain derivatives may target other signaling pathways implicated in cancer, such as those involving Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).
The table below summarizes the in vitro anticancer activity of a representative chlorophenyl propanoic acid derivative against a human lung cancer cell line.
| Compound | Cell Line | IC₅₀ (µM) |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | A549 (Lung Carcinoma) | Data not specified, but showed activity |
Pharmacokinetics: ADME Profile
The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of chlorophenyl propanoic acids are crucial for their therapeutic efficacy and safety. As with most NSAIDs, they are generally well-absorbed orally, highly protein-bound, and metabolized in the liver before being excreted by the kidneys.[4][6]
-
Absorption: Generally well-absorbed from the gastrointestinal tract.[6]
-
Distribution: Highly bound to plasma proteins, leading to a relatively small volume of distribution.[6]
-
Metabolism: Primarily metabolized in the liver through oxidation and glucuronidation.[4]
-
Excretion: The metabolites are predominantly excreted in the urine.[6]
The specific pharmacokinetic parameters can vary depending on the isomer and any additional chemical modifications.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of chlorophenyl propanoic acids.
Synthesis of 3-(4-Chlorophenyl)propanoic Acid
This protocol describes a representative synthesis of 3-(4-chlorophenyl)propanoic acid via hydrogenation.
Materials:
-
Benzyl 4-chlorocinnamate
-
5% Palladium on beta zeolite catalyst
-
Ethyl acetate
-
Hydrogen gas (balloon)
-
Membrane filter (0.45 µm)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a test tube, suspend 136.4 mg (0.5 mmol) of benzyl 4-chlorocinnamate and 21.2 mg of 5% Pd/beta zeolite catalyst in 1 mL of ethyl acetate.
-
Seal the test tube with a septum.
-
Purge the system with hydrogen gas by piercing the septum with a needle attached to a hydrogen-filled balloon and another needle for venting. Repeat this process three times.
-
Fill the test tube with hydrogen gas.
-
Stir the reaction mixture vigorously at 40°C for 1.5 hours.
-
After the reaction is complete, filter the solution through a 0.45 µm membrane filter to remove the catalyst.
-
Wash the filter with an additional 15 mL of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or chromatography if necessary. The yield of 3-(4-chlorophenyl)propanoic acid is typically high (e.g., 98%).[7]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., a chlorophenyl propanoic acid derivative)
-
Assay buffer
-
Heme cofactor
-
Fluorometric probe (e.g., as found in commercially available kits)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the COX-1 or COX-2 enzyme in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a control with no inhibitor.
-
Add a fluorometric probe to the reaction mixture.
-
Initiate the reaction by adding arachidonic acid to all wells simultaneously.
-
Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and use non-linear regression to calculate the IC₅₀ value.[8][9]
MTT Assay for Cell Viability and Anticancer Activity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability. It is widely used to determine the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control with a known cytotoxic agent.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 1-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for about 10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.[10][11]
The following workflow diagram illustrates the key steps in determining the IC₅₀ of a compound using the MTT assay.
Caption: Workflow for IC50 Determination using MTT Assay.
Conclusion
Chlorophenyl propanoic acids and their derivatives have a rich history rooted in the development of non-steroidal anti-inflammatory drugs. Their synthesis is well-established, and their primary mechanism of action as COX inhibitors is well-understood. The ongoing exploration of their anticancer activities and the elucidation of novel mechanisms of action highlight the continued importance of this chemical scaffold in drug discovery. This technical guide provides a foundational resource for researchers, summarizing key historical context, synthetic and analytical protocols, and biological activities to support further investigation and development of this versatile class of compounds.
References
- 1. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 2-(3-Chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-(3-Chlorophenyl)propanoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.
Spectroscopic Data Summary
The following tables summarize the predicted and expected quantitative data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |
| ~11.0 - 12.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~7.35 | Singlet | 1H | Ar-H (C2-H) |
| ~7.25 | Multiplet | 3H | Ar-H (C4-H, C5-H, C6-H) |
| ~3.72 | Quartet | 1H | Methine (-CH) |
| ~1.55 | Doublet | 3H | Methyl (-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Provisional Assignment |
| ~179.5 | Carbonyl (C=O) |
| ~142.0 | Aromatic (C1) |
| ~134.5 | Aromatic (C3) |
| ~130.0 | Aromatic (C5) |
| ~128.5 | Aromatic (C6) |
| ~127.0 | Aromatic (C4) |
| ~126.5 | Aromatic (C2) |
| ~45.0 | Methine (-CH) |
| ~18.5 | Methyl (-CH₃) |
Table 3: Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| 2990 - 2850 | Medium | C-H stretch (Aliphatic) |
| 1725 - 1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1600 - 1450 | Medium-Strong | C=C stretch (Aromatic Ring) |
| 1320 - 1210 | Strong | C-O stretch |
| 800 - 600 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z (Mass/Charge) | Predicted Relative Abundance (%) | Fragment Assignment |
| 184/186 | 30 | [M]⁺, Molecular ion (³⁵Cl / ³⁷Cl isotopes) |
| 139/141 | 100 (Base Peak) | [M-COOH]⁺ |
| 111/113 | 40 | [C₆H₄Cl]⁺ |
| 75 | 25 | [C₆H₃]⁺ |
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General Workflow for Spectroscopic Analysis of a Chemical Compound.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the preparation and analysis of a sample for both ¹H and ¹³C NMR.
-
Sample Preparation: Weigh approximately 10-50 mg of the solid this compound.[1] Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small, clean vial.[1] Ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution. Pass the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Sample Volume: The final volume of the solution in the NMR tube should be approximately 4-6 cm in depth.[1]
-
Spectrum Acquisition: Place the capped and labeled NMR tube into the spectrometer's autosampler or manually insert it into the magnet. The instrument locks onto the deuterium signal from the solvent to stabilize the magnetic field.[1] Acquire the ¹H spectrum, followed by the more time-intensive ¹³C spectrum.
-
Data Processing: The raw data (Free Induction Decay, or FID) is Fourier transformed to generate the final spectrum. The spectrum is then phased, baseline-corrected, and calibrated. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used as an internal reference.[1]
Infrared (IR) Spectroscopy (Thin Solid Film Method)
This method is suitable for non-volatile solid compounds.
-
Sample Preparation: Place a small amount (approx. 10-20 mg) of solid this compound into a small test tube or vial. Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[2]
-
Film Deposition: Using a pipette, transfer one or two drops of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[2][3]
-
Solvent Evaporation: Allow the solvent to fully evaporate in a fume hood. This will leave a thin, even film of the solid compound on the plate.[2] If the resulting peaks are too weak, another drop of the solution can be added and evaporated. If peaks are too intense, the plate should be cleaned and a more dilute solution used.[2]
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.[2] Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty instrument should be run first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS) with Electron Impact (EI) Ionization
This protocol outlines a general procedure for obtaining an EI mass spectrum.
-
Sample Introduction: A small quantity of the sample is introduced into the mass spectrometer. For a solid compound, this is often done using a direct insertion probe, which allows the sample to be heated in a vacuum to produce gaseous molecules.[4]
-
Ionization: In the ion source, the gaseous sample molecules are bombarded by a high-energy beam of electrons (typically 70 eV).[5][6] This process knocks an electron from a molecule, creating a positively charged molecular ion (radical cation, M⁺).[4][6]
-
Fragmentation: The high energy of the ionization process causes many of the molecular ions to break apart into smaller, positively charged fragments and neutral radicals. This fragmentation pattern is characteristic of the molecule's structure.[4]
-
Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions) are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer.[6] The degree of deflection depends on the mass-to-charge ratio (m/z) of each ion.[4]
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion, with the most abundant ion (the base peak) assigned a value of 100%.[5]
References
An In-Depth Technical Guide on the Solubility and Stability of 2-(3-Chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-(3-Chlorophenyl)propanoic acid, a compound of interest in pharmaceutical research and development. This document details experimental protocols for determining these key physicochemical properties and discusses potential degradation pathways. The information presented herein is intended to support researchers in designing and executing robust experimental plans for the evaluation of this and similar molecules.
Solubility Profile
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The most widely accepted method for determining equilibrium solubility is the shake-flask method.[1] This protocol is based on the principle of allowing a supersaturated solution of the compound to reach equilibrium, after which the concentration of the dissolved solute is measured.
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol, acetone, ethyl acetate)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
-
pH meter
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
After equilibration, allow the samples to stand undisturbed for a short period to allow for the sedimentation of undissolved solids.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the samples and then collect the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.
-
The solubility is reported as the mean of at least three independent measurements.
Estimated Solubility Data
In the absence of specific data for this compound, the following table summarizes the solubility of the structurally similar compound, 2-(3-chlorophenoxy)propionic acid, in various solvents. This data can serve as a preliminary guide for solvent selection in formulation and analytical studies.
| Solvent | Temperature (°C) | Estimated Solubility (g/L) |
| Water | 22 | 1.2 |
| Methanol | 22 | 716.5 |
| Ethanol | 22 | 710.8 |
| Acetone | 22 | 790.9 |
| Dimethyl Sulfoxide | 22 | 268.5 |
| Iso-octanol | 22 | 247.3 |
| Benzene | 24 | 24.2 |
| Toluene | 24 | 17.6 |
| Dioxane | 24.5 | 789.2 |
| Dimethylformamide | 24.5 | 2,354.5 |
Data for 2-(3-chlorophenoxy)propionic acid. Source: PubChem CID 7542[2]
Stability Profile
Understanding the stability of an API is a regulatory requirement and is crucial for ensuring its safety, efficacy, and shelf-life.[2][3][4] Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, is performed to accelerate the degradation of a drug substance to identify likely degradation products and to establish the intrinsic stability of the molecule.[1][5]
Stress Conditions:
-
Acidic Hydrolysis: The drug substance is dissolved in 0.1 N HCl and heated (e.g., at 60-80 °C) for a specified period.
-
Basic Hydrolysis: The drug substance is dissolved in 0.1 N NaOH and heated (e.g., at 60-80 °C) for a specified period.
-
Oxidative Degradation: The drug substance is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.
-
Photolytic Degradation: The drug substance (in solid state and in solution) is exposed to a combination of visible and UV light in a photostability chamber. The exposure should be consistent with ICH Q1B guidelines.
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-80 °C) in a temperature-controlled oven.
Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential for separating the parent drug from its degradation products.
Typical HPLC Parameters (starting point for method development):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 225 nm).
-
Column Temperature: 30 °C.
Procedure:
-
Prepare solutions of this compound under the various stress conditions outlined above.
-
At specified time points, withdraw samples and neutralize them if necessary (for acidic and basic hydrolysis samples).
-
Dilute the samples to an appropriate concentration.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Peak purity analysis of the parent peak should be performed to ensure it is not co-eluting with any degradation products.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The presence of a carboxylic acid group, a phenyl ring, and a chlorine substituent provides sites for potential chemical reactions under stress conditions.
-
Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under extreme pH and temperature, decarboxylation could potentially occur, though this is less common for propanoic acids.
-
Oxidation: The benzylic position (the carbon atom to which the phenyl group and the carboxylic acid are attached) is susceptible to oxidation, potentially leading to the formation of a ketone or hydroxyl group. The aromatic ring itself can also undergo oxidation, leading to hydroxylated derivatives.
-
Photodegradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond, which could lead to the formation of radical intermediates and subsequent degradation products.
-
Thermal Degradation: At elevated temperatures, decarboxylation might be a possible degradation pathway, although typically requiring high temperatures.
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: General Experimental Workflow for Solubility and Stability Testing.
Hypothesized Degradation Pathways
References
- 1. lookchem.com [lookchem.com]
- 2. download.basf.com [download.basf.com]
- 3. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C9H9ClO2 | CID 13109535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(2-CHLOROPHENYL)PROPIONIC ACID | 1643-28-3 [chemicalbook.com]
Methodological & Application
Application Note and Protocol: Laboratory Scale Synthesis of 2-(3-Chlorophenyl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(3-Chlorophenyl)propanoic acid is an aromatic carboxylic acid that serves as a valuable chiral intermediate in the pharmaceutical industry. It is notably used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as pirprofen. This document outlines a detailed laboratory-scale protocol for the synthesis of this compound via a Grignard reaction, a robust and widely applicable method for forming carbon-carbon bonds.
Overall Reaction Scheme:
The synthesis is a two-step process starting from 1-chloro-3-(1-chloroethyl)benzene. First, a Grignard reagent is formed by reacting the starting material with magnesium metal. This organomagnesium halide is then carboxylated using solid carbon dioxide (dry ice) to yield the desired product after acidic workup.
Scheme 1: Overall reaction for the synthesis of this compound.
Experimental Protocol:
Materials:
-
1-chloro-3-(1-chloroethyl)benzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (for initiation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Preparation of the Grignard Reagent
-
Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.
-
Initiation: Place magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Grignard Formation: Add anhydrous diethyl ether to the flask to cover the magnesium turnings. Dissolve 1-chloro-3-(1-chloroethyl)benzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 1-chloro-3-(1-chloroethyl)benzene solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining 1-chloro-3-(1-chloroethyl)benzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation of the Grignard Reagent
-
Quenching with CO₂: In a separate large beaker, place an excess of crushed dry ice.
-
Slowly and carefully pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring. The Grignard reagent will react with the carbon dioxide, forming a solid magnesium carboxylate salt.
-
Allow the excess dry ice to sublime completely.
Step 3: Workup and Purification
-
Acidification: To the residue from the carboxylation step, slowly add dilute hydrochloric acid with cooling in an ice bath until the solution becomes acidic (pH ~2). This will protonate the carboxylate salt and dissolve any remaining magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid impurities), and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation:
| Parameter | Value | Notes |
| Molecular Formula | C₉H₉ClO₂ | |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Varies based on purity | |
| Boiling Point | Not readily available | |
| Solubility | Soluble in many organic solvents | Insoluble in cold water |
Safety Precautions:
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere.
-
Diethyl ether is extremely flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).
-
The reaction can be exothermic. Use caution and have an ice bath readily available for cooling.
Mandatory Visualization:
Caption: Workflow for the synthesis of this compound.
References
Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of 2-(3-Chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3-Chlorophenyl)propanoic acid. The protocol outlines the selection of chromatographic parameters, including column, mobile phase, and detection wavelength, and describes a forced degradation study to ensure the method's specificity for the analyte in the presence of its potential degradation products and impurities. Additionally, considerations for chiral separation of the enantiomers are discussed.
Introduction
This compound is a carboxylic acid derivative with potential applications in the pharmaceutical and chemical industries. As with any active pharmaceutical ingredient (API) or key intermediate, a reliable analytical method is essential for quality control, stability testing, and impurity profiling. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and versatility.
The primary objective of this work is to establish a stability-indicating HPLC method, which is a validated quantitative analytical procedure that can accurately detect the decrease in the amount of the active ingredient due to degradation. According to ICH guidelines, forced degradation studies are necessary to demonstrate the specificity of the method by producing potential degradation products.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an efficient HPLC method.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | --INVALID-LINK-- |
| Molecular Weight | 184.62 g/mol | --INVALID-LINK-- |
| Predicted pKa | 4.17 ± 0.10 | Chemicalize |
| XLogP3 | 2.4 | --INVALID-LINK-- |
The predicted pKa of approximately 4.17 indicates that this compound is a weak acid. To ensure consistent retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the pKa. This suppresses the ionization of the carboxylic acid group, leading to its neutral form which is better retained on a non-polar stationary phase.
HPLC Method Development and Optimization
Chromatographic System
-
System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable.
-
Software: Chromatography data acquisition and processing software.
Initial Chromatographic Conditions
Based on the analysis of similar acidic compounds, such as other phenylpropanoic acid derivatives (profens), a reversed-phase C18 column is a suitable starting point.
| Parameter | Initial Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar to non-polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic modifier to maintain the analyte in its protonated form. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |
| Gradient | 60% A / 40% B to 20% A / 80% B over 15 min | To elute the analyte and potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 225 nm | Based on the UV absorbance of similar phenyl-containing carboxylic acids. A PDA detector should be used to identify the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume. |
Optimization of Chromatographic Conditions
The initial conditions should be optimized to achieve a symmetric peak for the main analyte, good resolution from any impurities or degradants, and a reasonable run time.
Table of Optimized Chromatographic Parameters (Hypothetical Data)
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Phosphoric Acid in Water | 20 mM KH₂PO₄, pH 2.5 |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile |
| Isocratic/Gradient | Isocratic (50:50 A:B) | Isocratic (55:45 A:B) | Gradient (as initial) |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.2 |
| Retention Time (min) | 8.2 | 6.5 | 5.8 |
| Tailing Factor | 1.8 | 1.2 | 1.4 |
| Theoretical Plates | 4500 | 7800 | 6200 |
| Resolution (from nearest impurity) | 1.3 | > 2.0 | 1.8 |
Condition 2 is selected as the optimized method due to the superior peak shape (lower tailing factor), higher efficiency (theoretical plates), and better resolution from potential impurities.
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of ortho-phosphoric acid (85%) to 1000 mL of HPLC grade water and mix well. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
System Suitability
Before sample analysis, the chromatographic system must pass the system suitability test. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method. A stock solution of this compound is subjected to various stress conditions.
Protocol for Forced Degradation
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the diluent.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the diluent.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours. Prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a 100 µg/mL solution in the diluent.
Analyze the stressed samples using the optimized HPLC method. The peak purity of the parent drug should be checked using a PDA detector to ensure no co-eluting peaks.
Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution of Main Peak from Closest Degradant |
| Acid Hydrolysis (1N HCl, 80°C, 4h) | 15.2 | 2 | 2.8 |
| Base Hydrolysis (1N NaOH, 80°C, 2h) | 28.5 | 3 | 3.1 |
| Oxidative (30% H₂O₂, RT, 24h) | 10.8 | 1 | 2.5 |
| Thermal (Solid, 105°C, 48h) | 5.1 | 1 | 3.5 |
| Photolytic (UV/Vis, 7 days) | 8.9 | 2 | 2.2 |
The method demonstrates good separation of the parent peak from all degradation products, confirming its stability-indicating capability.
Chiral Separation Considerations
This compound is a chiral compound, existing as a racemic mixture of two enantiomers. For pharmaceutical applications, it is often necessary to separate and quantify the individual enantiomers. This typically requires a chiral stationary phase (CSP).
Recommended Chiral HPLC Conditions
| Parameter | Suggested Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H) or a protein-based CSP (e.g., AGP). |
| Mobile Phase | Normal Phase: Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) Reversed Phase: Acetonitrile/Aqueous Buffer (e.g., 20 mM Ammonium Acetate) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | 225 nm |
Method development for chiral separations involves screening different CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers.
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines. The validation parameters include:
-
Specificity: Demonstrated through forced degradation studies.
-
Linearity: A minimum of five concentrations covering the expected range.
-
Range: The interval between the upper and lower concentrations of the analyte.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Caption: Workflow for HPLC Method Development.
Conclusion
The described methodology provides a comprehensive framework for developing a stability-indicating RP-HPLC method for the analysis of this compound. The optimized method is suitable for routine quality control and stability testing. For enantiomeric purity assessment, the use of a chiral stationary phase is recommended. The final method must be fully validated to ensure compliance with regulatory requirements.
Derivatization of 2-(3-Chlorophenyl)propanoic acid for GC-MS analysis
Analyse von 2-(3-Chlorphenyl)propansäure mittels GC-MS nach Derivatisierung
Anwendungshinweise und Protokolle
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Datum: 24. Dezember 2025
Einleitung
Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Analysetechnik zur Trennung, Identifizierung und Quantifizierung von flüchtigen und thermisch stabilen Verbindungen. Viele pharmazeutische Wirkstoffe und Metaboliten, einschließlich Carbonsäuren wie 2-(3-Chlorphenyl)propansäure, sind jedoch aufgrund polarer funktioneller Gruppen von Natur aus nicht flüchtig.[1][2] Diese Polarität führt zu schlechter Peakform (Tailing) und geringer Empfindlichkeit bei der GC-Analyse.[1]
Die chemische Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, um die Flüchtigkeit und thermische Stabilität solcher Analyten zu erhöhen.[3][4][5] Durch die Umwandlung der polaren Carbonsäuregruppe in einen weniger polaren Ester oder Silylester werden die chromatographischen Eigenschaften des Moleküls erheblich verbessert, was eine robuste und empfindliche Analyse mittels GC-MS ermöglicht.[6][7]
Diese Anwendungsbeschreibung enthält detaillierte Protokolle für zwei gängige Derivatisierungsmethoden für 2-(3-Chlorphenyl)propansäure: Esterifizierung (speziell Methylierung) und Silylierung .
Prinzip der Derivatisierung
Die Derivatisierung für die GC-Analyse zielt darauf ab, aktive Wasserstoffatome in funktionellen Gruppen wie -COOH, -OH, -NH und -SH durch eine Schutzgruppe zu ersetzen.[7] Dies reduziert die Polarität des Moleküls und verhindert Wasserstoffbrückenbindungen, was zu einer erhöhten Flüchtigkeit und verbesserten Peak-Symmetrie führt.
-
Esterifizierung: Bei dieser Methode wird die Carbonsäuregruppe in Gegenwart eines Katalysators mit einem Alkohol (z. B. Methanol) in einen Ester umgewandelt.[2] Bortrifluorid-Methanol (BF₃-Methanol) ist ein gängiges und effizientes Reagenz für diese Reaktion.[1][6]
-
Silylierung: Dies ist die am weitesten verbreitete Derivatisierungstechnik für die GC.[7] Ein Silylierungsreagenz wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ersetzt den aktiven Wasserstoff der Carbonsäuregruppe durch eine Trimethylsilylgruppe (TMS).[1][8] Die resultierenden TMS-Derivate sind deutlich flüchtiger und thermisch stabiler.[7]
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die typischen quantitativen Leistungsdaten zusammen, die für die GC-MS-Analyse von derivatisierten Chlorphenoxyalkansäuren, zu denen auch 2-(3-Chlorphenyl)propansäure gehört, erwartet werden können. Die genauen Werte können je nach Instrumentierung und spezifischen experimentellen Bedingungen variieren.
| Parameter | Typischer Wert | Referenz |
| Derivatisierungseffizienz | > 95 % | [9] |
| Nachweisgrenze (LOD) | 5 - 100 pg (on-column) | [10][11] |
| Bestimmungsgrenze (LOQ) | 0,1 - 0,2 µg/L (in Wasserproben) | [12][13] |
| Linearer Bereich | 0,5 - 100 ng/mL | [11] |
| Korrelationskoeffizient (r²) | > 0,995 | - |
| Wiederfindung | 70 - 99 % | [12][13] |
| Intraday-Präzision (RSD) | < 10 % | [12][13] |
| Interday-Präzision (RSD) | < 15 % | [12][13] |
Experimentelle Protokolle
Sicherheitshinweis: Führen Sie alle Derivatisierungsreaktionen unter einem Abzug durch. Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und Handschuhe. Derivatisierungsreagenzien sind feuchtigkeitsempfindlich und oft korrosiv.
Protokoll 1: Esterifizierung mit Bortrifluorid-Methanol (BF₃-Methanol)
Diese Methode wandelt die Carbonsäure in ihren Methylester um.
Reagenzien und Materialien:
-
2-(3-Chlorphenyl)propansäure-Standard oder -Extrakt
-
14 % Bortrifluorid in Methanol (BF₃-Methanol)
-
Hexan (GC-Qualität)
-
Gesättigte Natriumchlorid (NaCl)-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Reaktionsgefäße (z. B. 2-mL-Schraubdeckelgläser mit PTFE-Septen)
-
Heizblock oder Wasserbad
-
Vortexmischer
-
Pipetten
Vorgehensweise:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge (z. B. 100 µL einer 1 mg/mL Lösung) des Probenextrakts in ein Reaktionsgefäß. Wenn die Probe in einem nicht-alkoholischen Lösungsmittel gelöst ist, verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom bis zur Trockenheit.
-
Reaktion: Geben Sie 200 µL 14 %iges BF₃-Methanol in das Gefäß.[1][14]
-
Inkubation: Verschließen Sie das Gefäß fest und vortexen Sie es für 10 Sekunden. Erhitzen Sie die Mischung für 30-60 Minuten bei 60-70 °C.[1][14]
-
Abkühlung und Quenchen: Lassen Sie das Gefäß auf Raumtemperatur abkühlen. Geben Sie 0,5 mL gesättigte NaCl-Lösung hinzu, um die Reaktion zu stoppen.[1]
-
Extraktion: Geben Sie 0,6 mL Hexan hinzu, verschließen Sie das Gefäß und vortexen Sie es 30 Sekunden lang kräftig. Lassen Sie die Phasen sich trennen.[1]
-
Probensammlung: Überführen Sie die obere Hexan-Schicht vorsichtig in ein sauberes GC-Vial, das eine kleine Menge wasserfreies Na₂SO₄ enthält, um restliches Wasser zu entfernen.
-
Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System.
Protokoll 2: Silylierung mit BSTFA + 1 % TMCS
Diese Methode wandelt die Carbonsäure in ihren Trimethylsilylester (TMS-Ester) um. Sie ist schnell und erfordert keine anschließende Extraktion.
Reagenzien und Materialien:
-
2-(3-Chlorphenyl)propansäure-Standard oder -Extrakt
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)
-
Lösungsmittel (z. B. Acetonitril, Pyridin oder Dichlormethan, GC-Qualität)
-
Reaktionsgefäße (z. B. 2-mL-Schraubdeckelgläser mit PTFE-Septen)
-
Heizblock oder Wasserbad
-
Vortexmischer
-
Pipetten
Vorgehensweise:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge (z. B. 100 µL einer 1 mg/mL Lösung) des Probenextrakts in ein Reaktionsgefäß. Die Probe muss wasserfrei sein; verdampfen Sie wässrige Proben oder Lösungsmittel unter einem sanften Stickstoffstrom bis zur Trockenheit. Lösen Sie den trockenen Rückstand in 100 µL eines geeigneten aprotischen Lösungsmittels (z. B. Acetonitril).
-
Reaktion: Geben Sie 100 µL BSTFA + 1 % TMCS in das Gefäß. Das molare Verhältnis von Reagenz zu aktivem Wasserstoff sollte mindestens 2:1 betragen.
-
Inkubation: Verschließen Sie das Gefäß fest und vortexen Sie es für 10 Sekunden. Erhitzen Sie die Mischung für 30 Minuten bei 70 °C.[8] Die Reaktionszeit und -temperatur können je nach Reaktivität optimiert werden.[1]
-
Abkühlung: Lassen Sie das Gefäß auf Raumtemperatur abkühlen.
-
Analyse: Die Probe ist nun bereit für die direkte Injektion in das GC-MS-System. Eine Extraktion ist nicht erforderlich, da das Reagenz und seine Nebenprodukte flüchtig sind.[8]
Empfohlene GC-MS-Parameter
Die folgende Tabelle listiert typische Startparameter für die GC-MS-Analyse. Diese sollten für das spezifische verwendete Instrument optimiert werden.
| Parameter | Einstellung |
| Gaschromatograph (GC) | |
| Injektionsmodus | Splitless (für Spurenanalytik) oder Split (20:1) |
| Injektortemperatur | 250 °C |
| Trägergas | Helium mit einer konstanten Flussrate von 1,0 mL/min |
| GC-Säule | 30 m x 0,25 mm ID x 0,25 µm, 5 % Phenyl-methylpolysiloxan (z. B. DB-5ms, HP-5ms) |
| Ofentemperaturprogramm | Anfangstemperatur 80 °C (2 min halten), dann mit 10 °C/min auf 280 °C erhöhen (5 min halten) |
| Massenspektrometer (MS) | |
| Ionisierungsmodus | Elektronenstoßionisation (EI) |
| Ionisierungsenergie | 70 eV |
| Ionenquellentemperatur | 230 °C |
| Transferlinientemperatur | 280 °C |
| Akquisitionsmodus | Full Scan (m/z 50-450) für die Identifizierung; Selected Ion Monitoring (SIM) für die Quantifizierung |
Visualisierungen
Die folgenden Diagramme illustrieren den Arbeitsablauf und die chemischen Reaktionen.
Bildunterschrift: Allgemeiner Arbeitsablauf für die GC-MS-Analyse.
Bildunterschrift: Derivatisierungsreaktionen.
Bildunterschrift: Logik zur Fehlerbehebung.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. weber.hu [weber.hu]
- 3. jfda-online.com [jfda-online.com]
- 4. [PDF] Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review | Semantic Scholar [semanticscholar.org]
- 5. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. chromtech.com [chromtech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 10. Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Safe Handling and Disposal of 2-(3-Chlorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling, use, and disposal of 2-(3-Chlorophenyl)propanoic acid in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and minimize environmental impact.
Safety and Hazards
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized by its GHS classifications.[1][2][3]
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. All manipulations should be performed in a certified chemical fume hood.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]
-
Skin Protection: A lab coat and acid-resistant gloves (e.g., nitrile) are required.[5]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator should be used.[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 69.5-72 °C | [3] |
| Boiling Point | 286.6 ± 15.0 °C (Predicted) | [3] |
| Density | 1.263 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.17 ± 0.10 (Predicted) | [3] |
Occupational Exposure Limits
No specific Occupational Exposure Limits (OELs) have been established for this compound.[5] In the absence of specific data, it is prudent to handle this compound with a high degree of caution. For risk assessment purposes, the OELs for a structurally similar compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), are provided below as a surrogate. This information should be used for guidance only, and efforts should always be made to minimize exposure to the lowest possible level.
| Organization | TWA | STEL | Reference |
| OSHA PEL | 10 mg/m³ | - | [7] |
| NIOSH REL | 10 mg/m³ | - | [7] |
| ACGIH TLV | 10 mg/m³ (inhalable particulate matter) | - | [8] |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. STEL (Short-Term Exposure Limit) is a 15-minute TWA that should not be exceeded at any time during a workday.
Experimental Protocols
Hypothetical Experiment: Esterification of this compound
This protocol describes a standard laboratory procedure for the esterification of this compound with ethanol to form ethyl 2-(3-chlorophenyl)propanoate, a common reaction for carboxylic acids.
Materials:
-
This compound
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.85 g, 10 mmol) and absolute ethanol (20 mL).
-
While stirring, slowly add concentrated sulfuric acid (0.5 mL) as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any unreacted acid.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ethyl 2-(3-chlorophenyl)propanoate.
-
The crude product can be further purified by column chromatography if necessary.
Biological Context: Potential Anti-Inflammatory Signaling Pathway
Derivatives of this compound have been investigated for their anti-inflammatory properties, potentially acting as inhibitors of cyclooxygenase-2 (COX-2). The diagram below illustrates a simplified hypothetical signaling pathway.
Caption: Hypothetical inhibition of the COX-2 pathway by a this compound derivative.
Safe Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[4] Avoid generating dust.[4] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6] Keep the container tightly closed when not in use.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation or an allergic reaction occurs, seek medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation occurs, seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[4]
Disposal Protocols
This compound is a halogenated organic acid and must be disposed of as hazardous waste. Do not dispose of it down the drain.
Waste Segregation and Collection
-
Waste Stream: This compound must be segregated into the "halogenated organic waste" stream.[9][10]
-
Container: Use a designated, properly labeled, and sealed container for halogenated organic waste. The container should be stored in a satellite accumulation area.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Irritant).
Neutralization of Small Quantities (if permissible by institutional policy)
For very small quantities of purely acidic waste (with no other hazardous constituents), neutralization may be an option if permitted by your institution's environmental health and safety (EHS) department. Always consult your EHS guidelines before proceeding.
-
Work in a chemical fume hood and wear appropriate PPE.
-
Prepare a dilute solution of the acid in a large beaker of cold water.
-
Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) while stirring.
-
Monitor the pH using pH paper or a meter.
-
Adjust the pH to a neutral range (typically 6-8).
-
The neutralized solution, if free of other hazardous materials, may be suitable for drain disposal with copious amounts of water, pending institutional approval.
Disposal Workflow
The following diagram outlines the decision-making process for the disposal of this compound waste.
Caption: Waste disposal decision workflow for this compound.
For final disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal by a licensed hazardous waste management company.
References
- 1. echemi.com [echemi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. restoredcdc.org [restoredcdc.org]
- 8. 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | Occupational Safety and Health Administration [osha.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
Application Notes and Protocols: 2-(3-Chlorophenyl)propanoic Acid in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Arylpropionic acids, commonly known as "profens," are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These agents primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[1][3] This document provides an overview of the application of 2-(3-Chlorophenyl)propanoic acid and its derivatives in the synthesis of novel anti-inflammatory agents, with a focus on a specific pyrrole-containing derivative. Detailed experimental protocols and relevant biological data are presented to guide researchers in this field.
Synthesis of Pyrrole-Containing Anti-inflammatory Agents
A versatile method for synthesizing pyrrole-containing compounds is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][5][6] This approach has been successfully employed to synthesize novel anti-inflammatory agents.
A notable example is the synthesis of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), a promising anti-inflammatory candidate. The synthesis of this compound and its analogs can be achieved through a multi-step process that utilizes a derivative of this compound as a foundational component.
General Synthetic Workflow
The synthesis of complex pyrrole derivatives often involves the initial preparation of a 1,4-dicarbonyl intermediate, which is then cyclized with an appropriate amine. The following diagram illustrates a generalized workflow for the synthesis of such compounds.
Experimental Protocols
Protocol 1: Synthesis of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f)
This protocol is based on the Paal-Knorr cyclization method.
Materials:
-
Appropriate 1,4-dicarbonyl precursor
-
2-amino-3-phenylpropanoic acid
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)
Procedure:
-
Dissolve the 1,4-dicarbonyl precursor in a minimal amount of glacial acetic acid.
-
Add an equimolar amount of 2-amino-3-phenylpropanoic acid to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure compound 3f.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.
Protocol 2: In Vivo Anti-Inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
This protocol is a standard method for evaluating the acute anti-inflammatory effects of novel compounds.
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Compound 3f (or other test compounds)
-
Diclofenac sodium (positive control)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatize the animals for at least one week under standard laboratory conditions.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control (Diclofenac), and test groups (different doses of compound 3f).
-
Administer the vehicle, Diclofenac (25 mg/kg), or test compound (e.g., 10, 20, 40 mg/kg) intraperitoneally (i.p.) or orally (p.o.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV = Vt - V₀.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 3: In Vivo Systemic Inflammation Model (LPS-Induced Cytokine Production)
This protocol assesses the effect of the test compound on systemic inflammation.[7]
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Compound 3f (or other test compounds)
-
Lipopolysaccharide (LPS) from E. coli
-
Saline
-
ELISA kits for TNF-α, IL-10, and TGF-β1
Procedure:
-
Acclimatize and group the animals as described in Protocol 2.
-
Administer the vehicle or test compound (e.g., 40 mg/kg, i.p.) for a single dose or repeatedly for 14 days.
-
On the day of the experiment (for single dose) or on the 14th day (for repeated dosing), induce systemic inflammation by injecting LPS (250 µg/kg, i.p.).
-
Four hours after LPS injection, euthanize the animals and collect blood via cardiac puncture.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store the serum samples at -80 °C until analysis.
-
Quantify the serum levels of TNF-α, IL-10, and TGF-β1 using commercially available ELISA kits according to the manufacturer's instructions.
-
Analyze the data using appropriate statistical methods.
Quantitative Data
The anti-inflammatory and immunomodulatory effects of compound 3f are summarized in the following tables.
Table 1: Anti-inflammatory Effect of Compound 3f in Carrageenan-Induced Paw Edema in Rats (Single Dose)
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 2h |
| Control | - | - |
| Diclofenac | 25 | Significant Reduction |
| Compound 3f | 10 | Not Significant |
| Compound 3f | 20 | Significant Reduction (p=0.001)[7][8] |
| Compound 3f | 40 | Significant Reduction |
Table 2: Anti-inflammatory Effect of Compound 3f in Carrageenan-Induced Paw Edema in Rats (14-Day Repeated Dosing)
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at all time points |
| Control | - | - |
| Diclofenac | 25 | Significant Reduction (p<0.001) |
| Compound 3f | 10 | Significant Reduction (p<0.001)[7][8][9] |
| Compound 3f | 20 | Significant Reduction (p<0.001)[7][8][9] |
| Compound 3f | 40 | Significant Reduction (p<0.001)[7][8][9] |
Table 3: Effect of Compound 3f on Serum Cytokine Levels in LPS-Induced Systemic Inflammation in Rats
| Treatment Group | Dose (mg/kg) | Change in TNF-α | Change in IL-10 | Change in TGF-β1 |
| Single Dose | ||||
| Compound 3f | 40 | No Significant Change | No Significant Change | Significant Increase (p=0.002)[7][8] |
| Repeated Dose (14 days) | ||||
| Compound 3f | 40 | Significant Decrease (p=0.032)[7][8] | No Significant Change | Significant Increase (p=0.045)[7][8] |
Mechanism of Action and Signaling Pathways
Arylpropionic acid derivatives, including those synthesized from this compound, primarily function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Beyond COX inhibition, some derivatives exhibit immunomodulatory effects. For instance, compound 3f has been shown to decrease the pro-inflammatory cytokine TNF-α and increase the anti-inflammatory cytokine TGF-β1.[7][8] This suggests a more complex mechanism of action that may involve the modulation of cytokine signaling pathways, offering potential for more targeted anti-inflammatory therapies.
Conclusion
This compound and its derivatives serve as valuable starting points for the synthesis of novel anti-inflammatory agents. The development of pyrrole-containing compounds, such as compound 3f, highlights a promising strategy for creating potent anti-inflammatory drugs with additional immunomodulatory activities. The protocols and data presented herein provide a framework for the synthesis, evaluation, and mechanistic understanding of this important class of therapeutic agents. Further research into the structure-activity relationships of these compounds could lead to the discovery of even more effective and safer anti-inflammatory drugs.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. brieflands.com [brieflands.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. ijrpr.com [ijrpr.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 2-(3-Chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of methyl, ethyl, and isopropyl esters of 2-(3-Chlorophenyl)propanoic acid, a common scaffold in medicinal chemistry. The document outlines two primary methods: the classic Fischer-Speier esterification and the milder Steglich esterification. Each protocol is presented with detailed experimental procedures, and a comparative data summary is provided to aid in method selection.
Introduction
This compound is a valuable building block in the development of pharmacologically active molecules. Its ester derivatives are often synthesized to modify physicochemical properties such as lipophilicity, solubility, and metabolic stability, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. This document details two robust and widely used methods for the esterification of this carboxylic acid.
Fischer-Speier Esterification is a traditional acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is a cost-effective method, particularly suitable for simple, non-acid-sensitive substrates, and is often driven to completion by using a large excess of the alcohol or by removing water as it is formed.[1][2]
Steglich Esterification offers a milder alternative for substrates that are sensitive to acidic conditions.[3][4] This method utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][5] The reaction proceeds at room temperature and is known for its high yields, even with sterically hindered substrates.[6]
Data Presentation
The following table summarizes typical quantitative data for the esterification of this compound using the described protocols. Please note that yields are highly dependent on reaction scale and purification efficiency.
| Ester Product | Method | Alcohol | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Methyl 2-(3-chlorophenyl)propanoate | Fischer | Methanol | H₂SO₄ (cat.) | Methanol | 65 (Reflux) | 2-4 | 90-95[7] |
| Ethyl 2-(3-chlorophenyl)propanoate | Fischer | Ethanol | H₂SO₄ (cat.) | Ethanol | 78 (Reflux) | 2-4 | 90-95[7] |
| Isopropyl 2-(3-chlorophenyl)propanoate | Fischer | Isopropanol | H₂SO₄ (cat.) | Toluene | 110 (Reflux) | 10-12 | 80-85 |
| Methyl 2-(3-chlorophenyl)propanoate | Steglich | Methanol | DCC, DMAP (cat.) | Dichloromethane | 20-25 | 3-5 | >90[6] |
| Ethyl 2-(3-chlorophenyl)propanoate | Steglich | Ethanol | DCC, DMAP (cat.) | Dichloromethane | 20-25 | 3-5 | >90[6] |
| Isopropyl 2-(3-chlorophenyl)propanoate | Steglich | Isopropanol | DCC, DMAP (cat.) | Dichloromethane | 20-25 | 4-6 | >85[6] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound
This protocol describes the synthesis of methyl 2-(3-chlorophenyl)propanoate. The procedure can be adapted for the synthesis of ethyl and isopropyl esters by substituting the corresponding alcohol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 27.1 mmol).
-
Add an excess of anhydrous methanol (e.g., 50 mL). The methanol acts as both the solvent and the reagent.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle.[7]
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) until effervescence ceases, and finally with brine (30 mL).[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
The product can be further purified by vacuum distillation if required.
Protocol 2: Steglich Esterification of this compound
This protocol details the synthesis of ethyl 2-(3-chlorophenyl)propanoate. It can be adapted for other esters by using the appropriate alcohol.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sintered glass funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 3.0 g, 16.2 mmol) in anhydrous dichloromethane (40 mL).
-
Add anhydrous ethanol (1.2 equivalents, e.g., 1.13 mL, 19.4 mmol) and a catalytic amount of DMAP (0.1 equivalents, e.g., 0.20 g, 1.62 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
In a separate beaker, dissolve DCC (1.1 equivalents, e.g., 3.68 g, 17.8 mmol) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 3-5 hours.[6]
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Once the reaction is complete (monitored by TLC), filter off the DCU precipitate using a sintered glass funnel.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude ester.
-
The product can be purified by column chromatography on silica gel if necessary.
Visualizations
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
Application Notes & Protocols for the Purification of 2-(3-Chlorophenyl)propanoic Acid by Crystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(3-Chlorophenyl)propanoic acid is an important intermediate in the synthesis of various pharmaceuticals. Achieving high purity of this compound is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Crystallization is a robust and widely used technique for the purification of such compounds in a manufacturing setting. This document provides detailed protocols for common crystallization techniques applicable to this compound, including single-solvent recrystallization and solvent-antisolvent crystallization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₉ClO₂[1] |
| Molecular Weight | 184.62 g/mol [1] |
| Melting Point | 69.5-72 °C |
| Boiling Point | 286.6±15.0 °C (Predicted) |
| pKa | 4.17±0.10 (Predicted) |
| XLogP3 | 2.4[1] |
Solubility and Solvent Selection
Table 1: Qualitative Solubility of 2-(3-Chlorophenoxy)propionic acid in Various Solvents at ~22-24 °C [2]
| Solvent | Solubility (g/L) | Classification |
| Dimethylformamide | 2354.5 | Very Soluble |
| Acetone | 790.9 | Very Soluble |
| Dioxane | 789.2 | Very Soluble |
| Methanol | 716.5 | Very Soluble |
| Ethanol | 710.8 | Very Soluble |
| Diethylene glycol | 390.6 | Soluble |
| Dimethyl sulfoxide | 268.5 | Soluble |
| iso-Octanol | 247.3 | Soluble |
| Benzene | 24.2 | Sparingly Soluble |
| Toluene | 17.6 | Sparingly Soluble |
| Chlorobenzene | 17.1 | Sparingly Soluble |
Based on this data and general principles for crystallizing aromatic carboxylic acids, a solvent screening study is recommended to identify the optimal solvent or solvent system for this compound.
Experimental Protocols
Protocol 1: Single-Solvent Cooling Crystallization
This technique is suitable when the compound exhibits a significant increase in solubility with temperature in a particular solvent.
Objective: To purify this compound by dissolving it in a minimal amount of a hot solvent and allowing it to crystallize upon cooling.
Materials:
-
Crude this compound
-
Selected solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture such as ethanol/water)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum source
Procedure:
-
Solvent Selection: Perform a preliminary solvent screen to identify a suitable solvent. A good solvent will dissolve the compound when hot but not at room temperature or below.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to reflux with stirring. Continue to add the solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage crystal growth, you can scratch the inside of the flask with a glass rod at the meniscus. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Workflow for Single-Solvent Cooling Crystallization:
Caption: Workflow for purifying this compound via single-solvent cooling crystallization.
Protocol 2: Solvent-Antisolvent Crystallization
This method is useful when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "antisolvent"), and the two solvents are miscible.
Objective: To induce crystallization by adding a miscible antisolvent to a solution of this compound.
Materials:
-
Crude this compound
-
Solvent (e.g., ethyl acetate, acetone, ethanol)
-
Antisolvent (e.g., hexane, heptane, water)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Addition funnel or burette
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum source
Procedure:
-
Solvent System Selection: Identify a suitable solvent/antisolvent pair. The compound should be freely soluble in the solvent and sparingly soluble in the antisolvent. The two liquids must be miscible. Common pairs for carboxylic acids include ethyl acetate/hexane and ethanol/water.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the solvent at room temperature or with gentle warming.
-
Antisolvent Addition: While stirring the solution, slowly add the antisolvent dropwise from an addition funnel or burette. Continue adding the antisolvent until the solution becomes turbid, indicating the onset of precipitation.
-
Crystal Growth: If the solution becomes cloudy, you may gently warm it until it becomes clear again and then allow it to cool slowly. This can promote the formation of larger, purer crystals.
-
Crystallization: Allow the mixture to stir at room temperature for a period to allow for complete crystallization. Subsequently, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a pre-prepared mixture of the solvent and antisolvent, or with the pure antisolvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Workflow for Solvent-Antisolvent Crystallization:
Caption: Workflow for purifying this compound via solvent-antisolvent crystallization.
Troubleshooting
Table 2: Common Crystallization Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Solution is not saturated.- Compound is too soluble in the chosen solvent.- Cooling is too rapid. | - Evaporate some of the solvent to increase the concentration.- Add a seed crystal.- Scratch the inner surface of the flask.- Cool the solution more slowly. |
| "Oiling out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too quickly.- The concentration of the solute is too high. | - Reheat the solution and add more solvent.- Cool the solution more slowly.- Choose a solvent with a lower boiling point. |
| Low recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Crystals were washed with a solvent at room temperature. | - Use less solvent initially.- Ensure the solution is thoroughly cooled in an ice bath.- Wash the crystals with ice-cold solvent. |
| Poor purity | - The chosen solvent does not effectively discriminate between the compound and impurities.- Cooling was too rapid, trapping impurities. | - Select a different solvent or solvent system.- Perform a second recrystallization.- Ensure slow cooling to allow for selective crystallization. |
Data Presentation
The following table should be used to record and compare the results of different crystallization experiments to optimize the purification of this compound.
Table 3: Crystallization Optimization Data
| Experiment ID | Crystallization Method | Solvent(s) | Solvent:Antisolvent Ratio | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (e.g., by HPLC, %) | Observations |
By systematically varying the crystallization method, solvent system, and other parameters, and by carefully recording the outcomes, a robust and efficient purification protocol for this compound can be developed.
References
Application Notes and Protocols for the Quantitative Analysis of 2-(3-Chlorophenyl)propanoic Acid in Complex Mixtures
Introduction
2-(3-Chlorophenyl)propanoic acid is a carboxylic acid derivative.[1] The accurate quantification of this and similar small molecule compounds in complex matrices, such as biological fluids, pharmaceutical formulations, and environmental samples, is crucial for various stages of research and development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques. The methodologies outlined are designed to offer high sensitivity, selectivity, and reproducibility for researchers, scientists, and drug development professionals.
Application Note 1: Quantitative Analysis by Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of this compound in moderately complex mixtures where high sensitivity is not the primary requirement. It is a robust and cost-effective technique widely available in analytical laboratories.
Principle
The method utilizes reverse-phase chromatography, where the analyte is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase.[2][3][4] Quantification is achieved by measuring the absorbance of the analyte using a UV-Vis detector as it elutes from the column. The peak area of the analyte is directly proportional to its concentration.
Experimental Protocol
1. Instrumentation
-
Shimadzu HPLC system or equivalent, equipped with:
-
LC-20AD Pump
-
DGU-20 A5 Online Degasser Unit
-
SPD-20A UV/VIS Detector
-
LC-solution Chromatographic Software[4]
-
2. Chromatographic Conditions A table summarizing the chromatographic conditions is provided below.
| Parameter | Value |
| Column | C18 Column (e.g., LiChrosorb, 150 x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v)[4] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 30 °C[3][4] |
| Detection Wavelength | 225 nm[3][4] |
| Injection Volume | 20 µL[3] |
| Run Time | ~20 minutes[3] |
3. Preparation of Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.[2][3]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 20, 40, 80 µg/mL) by further diluting the stock solution with the mobile phase.[3]
-
Mobile Phase Preparation: The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication for approximately 10 minutes before use.[4]
4. Sample Preparation (from Human Plasma)
-
Protein Precipitation: To 500 µL of plasma sample, add 1.5 mL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 500 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[3]
Workflow for RP-HPLC-UV Analysis
Caption: General workflow for HPLC-UV analysis.
Method Validation Summary
The analytical method should be validated according to ICH guidelines.[3] The following table presents typical performance characteristics for a validated method.
| Validation Parameter | Typical Result |
| Linearity (r²) | > 0.999[3] |
| Calibration Range | 5 - 80 µg/mL |
| Limit of Detection (LOD) | ~30 ng/mL[3] |
| Limit of Quantification (LOQ) | ~80 ng/mL[3] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Application Note 2: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring lower detection limits, such as pharmacokinetic studies or trace-level analysis in complex biological matrices, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity.[5]
Principle
This method involves chromatographic separation of the analyte by LC, followed by ionization and detection using a tandem mass spectrometer. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for this compound, which provides high selectivity and minimizes interference from matrix components.[5] This process is often referred to as Multiple Reaction Monitoring (MRM).
Experimental Protocol
1. Instrumentation
-
An LC-MS/MS system such as a Waters ACQUITY UPLC coupled to a Xevo TQ-S Mass Spectrometer.
2. LC-MS/MS Conditions The following tables summarize the proposed LC and MS conditions.
Table 2.1: Liquid Chromatography Conditions
| Parameter | Value |
|---|---|
| Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to initial |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2.2: Mass Spectrometry Conditions Molecular Formula: C₉H₉ClO₂; Molecular Weight: 184.62 g/mol [1]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Precursor Ion (Q1) | m/z 183.0 (M-H)⁻ |
| Product Ion (Q3) | m/z 139.0 ([M-H-CO₂]⁻) |
| Collision Energy | 15 eV |
| Dwell Time | 100 ms |
3. Sample Preparation (Solid-Phase Extraction - SPE) Solid-phase extraction is highly effective for cleaning up complex samples and concentrating the analyte.[6]
-
Pre-treatment: Mix 500 µL of plasma with 500 µL of 4% phosphoric acid.
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
Workflow for LC-MS/MS Analysis
Caption: Sample-to-result workflow for LC-MS/MS.
Method Selection Guide
The choice of analytical method depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and available instrumentation.
Caption: Decision tree for analytical method selection.
References
- 1. This compound | C9H9ClO2 | CID 13109535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Chlorophenyl)propanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(3-Chlorophenyl)propanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and well-established methods for synthesizing this compound are the Malonic Ester Synthesis and the Grignard Synthesis. The malonic ester route offers a straightforward approach with readily available starting materials, while the Grignard synthesis provides an alternative pathway that can also be optimized for high yields.
Q2: I am experiencing low yields in my Malonic Ester Synthesis. What are the likely causes?
A2: Low yields in Malonic Ester Synthesis can stem from several factors.[1][2] Key areas to investigate include:
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Incomplete deprotonation of diethyl malonate: Ensure your base (e.g., sodium ethoxide) is fresh and used in the correct stoichiometric amount.[2][3]
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Purity of reagents: Impurities in diethyl malonate or the alkylating agent can lead to side reactions.[1]
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Reaction conditions for alkylation: The temperature and reaction time for the alkylation step are critical and may need optimization.
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Incomplete hydrolysis or decarboxylation: Ensure sufficient heating and appropriate acidic or basic conditions during these final steps.[1]
Q3: My Grignard reaction is failing to initiate. What troubleshooting steps can I take?
A3: The initiation of a Grignard reaction is highly sensitive to the reaction environment.[4] Common reasons for failure to initiate include:
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Presence of moisture: Grignard reagents are highly reactive with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.[4]
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Passivated magnesium surface: The magnesium turnings can have an oxide layer that prevents the reaction. Gently crushing the magnesium with a glass rod can expose a fresh surface.
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Purity of the alkyl halide: Impurities in the 3-chlorobenzyl halide can inhibit the reaction.
Q4: What are the typical side products in the synthesis of this compound?
A4: In the Malonic Ester Synthesis , a common side product is the dialkylated malonic ester.[3] This can be minimized by using a slight excess of diethyl malonate. In the Grignard Synthesis , a major side product can be the formation of biphenyl compounds through the coupling of the Grignard reagent with unreacted aryl halide.[4][5]
Troubleshooting Guides
Malonic Ester Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low yield of alkylated product | Incomplete deprotonation of diethyl malonate. | Use fresh sodium ethoxide and ensure anhydrous conditions. The base should have the same alkyl group as the ester to prevent transesterification.[3] |
| Low reactivity of the alkylating agent. | Consider using a more reactive halide (e.g., iodide instead of chloride). | |
| Formation of dialkylated product. | Use a slight excess of diethyl malonate relative to the base and alkylating agent.[2] | |
| Low yield after hydrolysis and decarboxylation | Incomplete hydrolysis of the ester. | Increase the reaction time or temperature during the hydrolysis step. A mixture of HBr and acetic acid can be effective for stubborn esters.[1][6] |
| Incomplete decarboxylation. | Ensure the temperature is high enough for a sufficient duration to drive the decarboxylation to completion.[1] | |
| Product is impure | Presence of unreacted starting materials or dialkylated product. | Purify the crude product by recrystallization or column chromatography. |
Grignard Synthesis
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to start | Moisture in the reaction setup. | Oven-dry all glassware and use anhydrous solvents.[4] |
| Inactive magnesium surface. | Gently crush the magnesium turnings in the flask to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium. | |
| Low yield of the desired acid | Grignard reagent destroyed by acidic protons. | Ensure all reactants are free from acidic impurities. |
| Formation of biphenyl side product. | This is favored by higher temperatures and concentrations of the aryl halide. Control the rate of addition of the aryl halide to keep its concentration low.[4][5] | |
| Oily or difficult-to-purify product | Presence of biphenyl or other non-polar impurities. | Purify by recrystallization from a suitable solvent system, or use column chromatography. |
Experimental Protocols
Protocol 1: Malonic Ester Synthesis of this compound
This protocol is adapted from a similar synthesis of 3-(3-chlorophenyl)propanoic acid.[7]
Step 1: Alkylation of Diethyl Malonate
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 100 mL of absolute ethanol.
-
Carefully add 9.2 g (0.4 mol) of sodium metal in small pieces to the ethanol to prepare sodium ethoxide.
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After all the sodium has reacted, add 64.0 g (0.4 mol) of diethyl malonate.
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Heat the mixture to 40-50 °C.
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Slowly add 32.2 g (0.2 mol) of 3-chlorobenzyl chloride through the dropping funnel over 1 hour.
-
Maintain the temperature and continue stirring for an additional 2 hours.
-
Distill off the ethanol under reduced pressure.
-
Cool the residue and add 100 mL of water. Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-(3-chlorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
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To the crude diethyl 2-(3-chlorobenzyl)malonate, add 150 mL of a 20% aqueous sodium hydroxide solution.
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Heat the mixture to reflux and stir for 4 hours to ensure complete hydrolysis.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.
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Heat the acidified mixture to 120-130 °C to effect decarboxylation until gas evolution ceases.
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Cool the mixture, and extract the product with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
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The crude this compound can be purified by recrystallization from a suitable solvent like a hexane/ethyl acetate mixture.
Protocol 2: Grignard Synthesis of this compound
Step 1: Preparation of 3-Chlorophenylmagnesium Bromide
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Set up a 250 mL three-necked flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. All glassware must be oven-dried.
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Place 4.8 g (0.2 mol) of magnesium turnings in the flask.
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Add 50 mL of anhydrous diethyl ether to the flask.
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Dissolve 38.3 g (0.2 mol) of 3-chlorobromobenzene in 100 mL of anhydrous diethyl ether and place it in the dropping funnel.
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Add a small amount of the 3-chlorobromobenzene solution to the magnesium. If the reaction does not start, warm the flask gently or add a small crystal of iodine.
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Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the rest of the 3-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes.
Step 2: Reaction with an Electrophile and Work-up
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Cool the Grignard reagent to 0 °C in an ice bath.
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Slowly add a solution of a suitable electrophile, such as ethyl 2-oxopropanoate, in anhydrous diethyl ether.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
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Quench the reaction by slowly pouring it onto a mixture of crushed ice and dilute sulfuric acid.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
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The resulting crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Base and Solvent on the Alkylation of Diethyl Malonate
| Entry | Base (equiv.) | Solvent | Alkylating Agent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | Ethanol | 3-chlorobenzyl chloride | 50 | 2 | ~95 |
| 2 | NaH (1.1) | THF | 3-chlorobenzyl chloride | 25 | 4 | ~92 |
| 3 | K2CO3 (1.5) | DMF | 3-chlorobenzyl bromide | 60 | 6 | ~85 |
Table 2: Influence of Hydrolysis and Decarboxylation Conditions
| Entry | Hydrolysis Conditions | Decarboxylation Temp (°C) | Time (h) | Yield (%) |
| 1 | 20% NaOH (aq), reflux | 120-130 | 4 | ~85 |
| 2 | 6M H2SO4 (aq), reflux | 120-130 | 6 | ~80 |
| 3 | HBr/AcOH, reflux | 120 | 5 | ~88 |
Visualizations
Caption: Experimental workflow for the Malonic Ester Synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. d-nb.info [d-nb.info]
- 7. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
Overcoming challenges in the purification of 2-(3-Chlorophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-(3-Chlorophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Impurities in this compound typically originate from its synthesis. Common synthetic routes may involve the reaction of 3-chlorobenzyl chloride with a malonic ester, followed by hydrolysis and decarboxylation. Potential impurities include:
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Unreacted Starting Materials: Residual 3-chlorobenzyl chloride and diethyl malonate.
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Isomeric Impurities: Positional isomers such as 2-(2-chlorophenyl)propanoic acid or 2-(4-chlorophenyl)propanoic acid, depending on the purity of the starting materials.
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Byproducts of Synthesis: Di-alkylation products of the malonic ester or byproducts from incomplete hydrolysis or decarboxylation steps.
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Solvent Residues: Residual solvents used in the synthesis and purification steps.
Q2: What are the recommended primary purification methods for crude this compound?
A2: The primary methods for purifying this compound are:
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Recrystallization: A fundamental technique for removing impurities by dissolving the crude product in a hot solvent and allowing the desired compound to crystallize upon cooling.
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Column Chromatography: A highly effective method for separating the target compound from closely related impurities based on their differential adsorption to a stationary phase.
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Chiral Resolution: Since this compound is a chiral molecule, enantiomeric separation is often required, typically achieved through techniques like chiral High-Performance Liquid Chromatography (HPLC) or counter-current chromatography.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A standard method for quantifying the purity of the compound and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like phosphoric acid) is a good starting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any organic impurities.
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting range.
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Chiral HPLC: To determine the enantiomeric purity (enantiomeric excess, ee).
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallizing | The compound's melting point may be lower than the solvent's boiling point. The solution is too concentrated. Cooling is too rapid. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble. 3. Allow the solution to cool more slowly. 4. Use a different solvent system with a lower boiling point. |
| No crystal formation upon cooling | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature (e.g., in an ice bath). 3. Scratch the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal of the pure compound. |
| Low recovery of purified product | Too much solvent was used. The compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution is thoroughly cooled to maximize crystal formation. 3. Consider a different solvent in which the compound has lower solubility at cold temperatures. |
| Product is still impure after recrystallization | The chosen solvent does not effectively discriminate between the product and impurities. Impurities are co-crystallizing with the product. | 1. Select a different recrystallization solvent or a solvent mixture. 2. Perform a second recrystallization. 3. Consider a preliminary purification step like column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities | The solvent system (eluent) is not optimal. The column is overloaded. The column was not packed properly. | 1. Optimize the eluent system using Thin-Layer Chromatography (TLC) first. 2. Use a shallower solvent gradient during elution. 3. Use a larger column or load less sample. 4. Ensure the column is packed uniformly. |
| Streaking or tailing of bands | The compound is interacting too strongly with the stationary phase. The sample is not fully soluble in the eluent. | 1. Add a small amount of a polar solvent (e.g., acetic acid) to the eluent to reduce strong interactions with the silica gel. 2. Ensure the sample is fully dissolved before loading it onto the column. |
| Compound is not eluting from the column | The mobile phase is not polar enough. | 1. Gradually increase the polarity of the mobile phase. |
Chiral Separation (HPLC) Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor or no enantiomeric resolution | Inappropriate Chiral Stationary Phase (CSP). Suboptimal mobile phase composition. | 1. Screen different types of CSPs (e.g., polysaccharide-based like amylose or cellulose derivatives). 2. Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its ratio with the non-polar solvent (e.g., hexane). 3. Add a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to the mobile phase to improve peak shape and resolution. |
| Peak tailing | Secondary interactions between the acidic analyte and the stationary phase. | 1. Add an acidic modifier to the mobile phase to suppress ionization. 2. Reduce the sample concentration to avoid column overloading. |
| Shifting retention times | Inadequate column equilibration. Temperature fluctuations. | 1. Ensure the column is fully equilibrated with the mobile phase before each injection. 2. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol/water, toluene, hexane/ethyl acetate mixtures) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: In a flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
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Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Stationary Phase: Silica gel is a common choice.
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Mobile Phase Selection: Use TLC to determine a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). An Rf value of 0.2-0.3 for the target compound is often ideal.
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Column Packing: Pack a column with a slurry of silica gel in the chosen mobile phase.
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Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase and load it onto the column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Typical Purity and Yield Data for Purification of Arylpropanoic Acids (Illustrative)
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) |
| Single Recrystallization | 85-95% | >98% | 70-90% |
| Column Chromatography | 80-90% | >99% | 60-85% |
| Chiral Resolution (HPLC) | Racemic (>99%) | >99% (for each enantiomer) | 40-50% (per enantiomer) |
Note: These are typical values for arylpropanoic acids and may vary for this compound depending on the specific experimental conditions and the nature of the impurities.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting the purification process.
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-(3-Chlorophenyl)propanoic Acid
Welcome to our dedicated technical support center for resolving challenges in the HPLC analysis of 2-(3-Chlorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing.
Troubleshooting Guide: Question-and-Answer Format
This guide provides a systematic approach to diagnosing and resolving peak tailing encountered during the analysis of this compound.
Q1: My chromatogram for this compound shows a tailing peak. What is the most likely cause?
A1: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is most commonly caused by secondary interactions between the analyte and the stationary phase.[1] The primary culprits are residual silanol groups (Si-OH) on the silica-based column packing material.[1] These silanols are acidic and can interact with the polar carboxyl group of your analyte, leading to a secondary, stronger retention mechanism that results in a tailing peak.[1]
Q2: How does the mobile phase pH influence the peak shape of this compound?
A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds. For an acidic analyte like this compound, the mobile phase pH determines its degree of ionization. If the pH is close to the analyte's pKa (estimated to be around 4.5-4.6), both the ionized (more polar) and non-ionized (less polar) forms will exist in solution. This dual state leads to inconsistent retention and results in a broadened, tailing peak.[2][3] To achieve a sharp, symmetrical peak, it is crucial to maintain the analyte in a single, un-ionized state.
Q3: What is the recommended mobile phase pH for analyzing this compound?
A3: To ensure this compound is in its un-ionized form and to suppress the ionization of residual silanol groups on the column, a low pH mobile phase is recommended.[4] A good starting point is to adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa.[5] Given the estimated pKa of similar compounds is around 4.6, a mobile phase pH of 2.5 - 3.0 is advisable.[4]
Q4: I've adjusted the mobile phase pH, but I'm still observing some peak tailing. What else can I do?
A4: If peak tailing persists after pH optimization, consider the following:
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Buffer Concentration: Ensure your mobile phase is adequately buffered. A buffer concentration of 10-50 mM is typically sufficient to maintain a stable pH and mask residual silanol activity.[4]
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Column Choice: Not all C18 columns are the same. Use a modern, high-purity, end-capped column. End-capping is a process that chemically derivatizes most of the residual silanol groups, reducing their ability to interact with polar analytes.[1]
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Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[4] Try diluting your sample and re-injecting.
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Extra-Column Effects: Peak tailing can also be caused by issues outside the column, such as excessive tubing length or dead volume in fittings.[6] Ensure your system is optimized to minimize these effects.
Q5: Could my sample solvent be causing the peak tailing?
A5: Yes, the composition of the solvent used to dissolve your sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher organic content) than your mobile phase, it can cause the analyte to spread out on the column, leading to a broad and potentially tailing peak. Whenever possible, dissolve your sample in the initial mobile phase.[4]
Frequently Asked Questions (FAQs)
What is a good starting HPLC method for this compound?
Based on methods for similar compounds, a good starting point would be:
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Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
How do I calculate the tailing factor?
The tailing factor (Tf) or asymmetry factor (As) is a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[1] The USP tailing factor is calculated as:
Tf = W₀.₀₅ / 2f
where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height.
When should I replace my HPLC column?
If you have tried the troubleshooting steps above and are still experiencing significant peak tailing, and you observe a loss of resolution or an increase in backpressure, your column may be degraded or contaminated. At this point, it is advisable to replace the column.
Data Presentation
The following table provides illustrative data on the effect of mobile phase pH on the peak asymmetry of a similar acidic compound, 2-phenylpropionic acid. This demonstrates the importance of maintaining a low pH to achieve optimal peak shape.
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape Description |
| 5.0 | 2.1 | Severe Tailing |
| 4.5 | 1.8 | Significant Tailing |
| 4.0 | 1.5 | Moderate Tailing |
| 3.5 | 1.2 | Acceptable Symmetry |
| 3.0 | 1.0 | Symmetrical |
| 2.5 | 1.0 | Symmetrical |
Note: This data is illustrative and the exact values can vary depending on the specific analyte, column, and HPLC system used.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for the analysis of this compound to achieve a symmetrical peak shape.
Methodology:
-
Prepare Mobile Phase Buffers: Prepare a series of aqueous buffers (e.g., 25 mM potassium phosphate) and adjust the pH to 5.0, 4.5, 4.0, 3.5, 3.0, and 2.5 using phosphoric acid.
-
Prepare Mobile Phases: For each pH, prepare the mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 50:50 v/v).
-
Equilibrate the Column: Starting with the highest pH mobile phase (pH 5.0), equilibrate the HPLC column until a stable baseline is achieved.
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Inject Standard: Inject a standard solution of this compound.
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Record and Analyze: Record the chromatogram and calculate the peak asymmetry factor.
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Iterate: Repeat steps 3-5 for each successively lower pH mobile phase, ensuring the column is thoroughly equilibrated before each injection.
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Determine Optimal pH: Compare the peak asymmetry factors obtained at each pH to identify the optimal pH that provides the most symmetrical peak (As ≤ 1.2).
Protocol 2: Column Flushing and Regeneration
Objective: To clean a contaminated HPLC column that may be causing peak tailing.
Methodology:
-
Disconnect from Detector: To avoid contaminating the detector, disconnect the column from the detector and direct the outlet to waste.
-
Flush with Water: Flush the column with HPLC-grade water for at least 20 column volumes.
-
Flush with Isopropanol: Flush the column with 100% isopropanol for at least 20 column volumes.
-
Flush with Hexane (Optional, for highly non-polar contaminants): If you suspect strongly retained non-polar compounds, flush with hexane for 20 column volumes, followed by isopropanol for 20 column volumes.
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Re-equilibrate: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.
Visualizations
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Analyte-stationary phase interactions at different pH.
References
Technical Support Center: Optimization of Reaction Conditions for Derivatizing 2-(3-Chlorophenyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-(3-Chlorophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The most common derivatization methods for this compound, a carboxylic acid, are esterification and amidation. Esterification is typically performed to convert the carboxylic acid into an ester, for example, by reaction with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification) or by conversion to an acyl chloride followed by reaction with an alcohol. Amidation involves reacting the carboxylic acid with an amine to form an amide bond, a reaction often facilitated by coupling reagents to enhance efficiency and prevent side reactions.
Q2: Why is my derivatization reaction of this compound not going to completion?
A2: Incomplete conversion in derivatization reactions of carboxylic acids can be due to several factors. For Fischer esterification, the reaction is an equilibrium process, and the presence of water, a byproduct, can shift the equilibrium back to the reactants. For amidation reactions, the direct reaction between a carboxylic acid and an amine can be unfavorable due to the formation of a stable ammonium carboxylate salt. In such cases, the carboxylic acid needs to be "activated" using appropriate coupling reagents.
Q3: How can I improve the yield of my esterification reaction?
A3: To improve the yield of an esterification reaction, you can:
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Use an excess of the alcohol: This shifts the reaction equilibrium towards the product side.
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Remove water: This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent like molecular sieves.
-
Use an appropriate catalyst: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective. For substrates sensitive to strong acids, Lewis acids might be a better choice.
Q4: What are coupling reagents and why are they used in amidation reactions?
A4: Coupling reagents are used to facilitate the formation of amide bonds by activating the carboxylic acid group. This activation makes the carboxyl group more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce the risk of racemization at the alpha-carbon.
Q5: Are there any specific challenges associated with the derivatization of this compound?
A5: The 3-chlorophenyl group is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon. This may lead to a faster reaction rate in some cases. However, as with other chiral molecules with a stereocenter alpha to the carboxyl group, a key challenge is to prevent racemization during the derivatization process, especially in amide bond formation. The choice of mild and efficient coupling reagents is crucial to maintain the stereochemical integrity of the product.
Troubleshooting Guides
Esterification Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the ester | 1. Insufficient catalyst. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Presence of water in the reaction mixture. | 1. Increase catalyst loading (typically 1-5 mol%). 2. Monitor the reaction by TLC and extend the reaction time. 3. Ensure the reaction is at the appropriate temperature (e.g., reflux). 4. Use anhydrous alcohol and consider adding molecular sieves or using a Dean-Stark apparatus. |
| Reaction stalls before completion | 1. Equilibrium has been reached. 2. Catalyst has degraded. | 1. Add a larger excess of the alcohol or actively remove water. 2. Add a fresh portion of the acid catalyst. |
| Formation of unknown byproducts | 1. Reaction temperature is too high, causing decomposition. 2. Side reactions with other functional groups (if any). | 1. Reduce the reaction temperature and monitor closely. 2. Protect other reactive functional groups if necessary. |
| Difficult purification | 1. Incomplete removal of the acid catalyst. 2. Unreacted starting material. | 1. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during workup. 2. Use column chromatography for purification. |
Amidation Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no amide formation | 1. Inappropriate coupling reagent. 2. Deactivation of the coupling reagent by moisture. 3. Formation of a stable carboxylate salt with the amine. | 1. Screen different coupling reagents (e.g., EDC/HOBt, HATU, PyBOP). 2. Ensure all reagents and solvents are anhydrous. 3. Use a non-nucleophilic base (e.g., DIPEA) to neutralize any HCl salts and facilitate the reaction. |
| Racemization of the product | 1. Harsh reaction conditions (e.g., high temperature). 2. Inappropriate coupling reagent or lack of an anti-racemization additive. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Use a coupling reagent known to minimize racemization and include an additive like HOBt or HOAt. |
| Formation of N-acylurea byproduct | 1. This is a common side reaction with carbodiimide reagents like DCC or EDC. | 1. Use an additive like HOBt, which reacts with the O-acylisourea intermediate to form an active ester, minimizing N-acylurea formation. 2. For DCC, the urea byproduct is poorly soluble and can often be removed by filtration. For EDC, the byproduct is water-soluble and can be removed during aqueous workup. |
| Difficult purification | 1. Removal of excess coupling reagents and byproducts. | 1. Choose a coupling reagent and workup procedure that simplifies purification (e.g., EDC with its water-soluble urea byproduct). 2. Utilize column chromatography for final purification. |
Data Presentation
Table 1: Representative Conditions for Esterification of Phenylpropanoic Acid Analogs
| Method | Alcohol | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Fischer-Speier | Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 4-8 | ~93 | Based on data for the synthesis of 2-(3-chloro-phenyl)-propionic acid methyl ester.[1] |
| Acyl Chloride | Methanol | 1. Thionyl Chloride 2. Methanol | Toluene | Reflux | 2 | High | Two-step process; first step converts the carboxylic acid to a highly reactive acyl chloride. |
Note: The yield for the Fischer-Speier method is based on a specific literature value for the target molecule. General yields for the acyl chloride method are typically high but can vary based on the specific substrate and conditions.
Table 2: Representative Conditions for Amidation of Phenylpropanoic Acid Analogs
| Coupling Reagent | Amine | Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| EDC | Ammonia | HOBt | - | DMF | 0 to RT | 12-16 | High |
| EDC | Aniline | HOBt (cat.), DMAP | DIPEA | Acetonitrile | 40 | 48 | ~72 |
| HATU | Benzylamine | - | DIPEA | DMF | RT | 2-4 | >90 |
| PyBOP | Secondary Amine | - | DIPEA | DMF | RT | 2-4 | >90 |
Note: Yields are based on general protocols for phenylpropanoic acid and related structures, as specific comparative data for this compound is limited. Conditions should be optimized for the specific amine used.
Experimental Protocols
Protocol 1: Esterification via Fischer-Speier Reaction (Methyl Ester)
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (serving as the solvent, e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).
-
Heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Amidation using EDC/HOBt
Materials:
-
This compound
-
Amine (e.g., benzylamine, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
1-Hydroxybenzotriazole (HOBt, 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA, if the amine is a hydrochloride salt)
-
1M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
-
If using an amine hydrochloride salt, add DIPEA (1.1-1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for Fischer-Speier esterification.
Caption: Experimental workflow for amidation using EDC/HOBt.
Caption: Troubleshooting logic for low yield in derivatization reactions.
References
Preventing degradation of 2-(3-Chlorophenyl)propanoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-(3-Chlorophenyl)propanoic acid during storage. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to minimize degradation?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8°C) is advisable. The compound should be stored away from incompatible materials, particularly strong oxidizing agents.
Q2: I've observed a change in the physical appearance (e.g., color, clumping) of my stored this compound. Does this indicate degradation?
A change in the physical appearance of the compound can be an indicator of degradation. However, it could also be due to moisture absorption or other physical changes. Chemical analysis is required to confirm degradation. If you observe any changes, it is recommended to perform the analytical tests outlined in the troubleshooting section to assess the purity of the material.
Q3: What are the likely degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to degradation through several pathways, including:
-
Oxidation: The benzylic position (the carbon atom to which the phenyl ring and the carboxylic acid group are attached) is susceptible to oxidation, which could lead to the formation of a ketone or hydroxyl group.
-
Photodegradation: Aromatic carboxylic acids can be sensitive to light, potentially leading to decarboxylation or other rearrangements.
-
Hydrolysis: While generally stable, under strong acidic or basic conditions, the carboxylic acid group could undergo reactions.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
Troubleshooting Guide
Issue 1: Suspected Degradation of this compound in Storage
If you suspect that your sample of this compound has degraded, a forced degradation study can help identify the potential degradation products and establish a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Study
This protocol outlines the conditions for subjecting this compound to various stressors to induce degradation.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photodegradation: Expose the solid compound to direct sunlight or a photostability chamber for 24 hours. Dissolve in the initial solvent before analysis.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by High-Performance Liquid Chromatography (HPLC) to identify and quantify any degradation products.
Data Presentation: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours |
| Thermal | Dry Heat | 80°C | 48 hours |
| Photolytic | Sunlight/UV Chamber | Ambient | 24 hours |
Mandatory Visualization: Forced Degradation Workflow
Caption: Workflow for the forced degradation study of this compound.
Issue 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent compound from its degradation products.
Experimental Protocol: HPLC Method Development
1. Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: Start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute the parent compound and any potential degradation products. A suggested starting gradient is 90% A to 10% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate specificity.
Data Presentation: Example HPLC Gradient
| Time (minutes) | % Mobile Phase A (0.1% H₃PO₄ in H₂O) | % Mobile Phase B (Acetonitrile) |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Mandatory Visualization: Logical Relationship of Stability Testing
Identifying and removing impurities from 2-(3-Chlorophenyl)propanoic acid synthesis
Technical Support Center: Synthesis of 2-(3-Chlorophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic routes for this compound and other 2-arylpropanoic acids are the Malonic Ester Synthesis and the Grignard Reaction. Each method has its own set of potential impurities. A Friedel-Crafts reaction is another possible, though less common, approach.[1][2][3]
Q2: What are the typical impurities I might encounter?
A2: The impurities largely depend on the synthetic route chosen.
-
Malonic Ester Synthesis: The primary impurities include unreacted starting materials (diethyl malonate and 3-chlorobenzyl halide), and a dialkylated by-product, diethyl 2,2-bis(3-chlorobenzyl)malonate.[1][4]
-
Grignard Reaction: Common impurities include the biphenyl dimer (3,3'-dichlorobiphenyl) formed from the coupling of the Grignard reagent with unreacted 3-chlorobenzyl halide, and benzene if moisture is present in the reaction.[5][6] Unreacted starting materials will also be present.
-
General Process-Related Impurities: Depending on the specific reaction conditions and work-up procedures, other impurities such as isomeric variants or products of side reactions may be present.
Q3: How can I identify the impurities in my sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the target compound from its impurities. A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of unknown impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Can be used to determine the molecular weight of impurities, often coupled with a chromatographic technique (e.g., LC-MS).[10][11]
Q4: What are the best methods for purifying crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is a highly effective method for purifying solid compounds. The selection of an appropriate solvent is crucial.[12]
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities with different polarities.[13]
-
Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be effective.[14]
Troubleshooting Guides
Issue 1: My final product has a low melting point and appears oily.
| Possible Cause | Suggested Solution |
| Presence of residual solvent. | Dry the product under vacuum for an extended period. |
| The product has "oiled out" during recrystallization.[15] | Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly. Consider using a different recrystallization solvent or a co-solvent system.[15] |
| Significant amounts of unreacted starting materials or low-melting by-products. | Purify the crude product using column chromatography before a final recrystallization. |
Issue 2: HPLC analysis shows multiple impurity peaks.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Optimize reaction conditions (time, temperature, stoichiometry of reactants). |
| Formation of side products. | Re-evaluate the synthetic route. For Grignard reactions, ensure anhydrous conditions to prevent the formation of benzene. For malonic ester synthesis, use an excess of the malonate to minimize dialkylation.[4][6] |
| Degradation of the product. | Ensure that the work-up and purification conditions (e.g., pH, temperature) are not causing the product to degrade. |
Issue 3: I am having trouble removing a specific impurity.
| Impurity | Identification | Removal Method |
| 3,3'-Dichlorobiphenyl (from Grignard) | Less polar than the desired product. Elutes earlier in RP-HPLC. | This non-polar impurity can often be removed by trituration with a non-polar solvent like hexane or petroleum ether.[5] Alternatively, column chromatography can be effective. |
| Diethyl 2,2-bis(3-chlorobenzyl)malonate (from Malonic Ester Synthesis) | Higher molecular weight and less polar than the desired product. | Column chromatography on silica gel is the most effective method for removal. |
| Unreacted Diethyl Malonate | More polar than the alkylated intermediate. | Can be removed by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) during the work-up. |
| Unreacted 3-Chlorobenzyl Halide | Non-polar. | Can be removed by column chromatography or by ensuring complete reaction. |
Experimental Protocols
Protocol 1: Impurity Identification by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve a small amount of the crude product in the mobile phase.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., cyclohexane, toluene, ethanol/water mixture) to find a solvent that dissolves the compound when hot but not at room temperature.[12]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, filter the hot solution through a fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Then, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: A general workflow for the synthesis and purification of this compound.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. biopharminternational.com [biopharminternational.com]
- 12. mt.com [mt.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Chiral HPLC Resolution of 2-(3-Chlorophenyl)propanoic Acid Enantiomers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the enantiomeric resolution of 2-(3-Chlorophenyl)propanoic acid using chiral High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution
Question: I am not seeing any separation between the enantiomers of this compound. What are the initial steps to troubleshoot this issue?
Answer: When no separation is observed, a systematic approach to method development is necessary. The primary factors influencing chiral separation are the chiral stationary phase (CSP) and the mobile phase composition.
-
Confirm Column Selection: Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are common choices for separating acidic compounds like this compound.[1]
-
Mobile Phase Screening: The choice between normal-phase, reversed-phase, or polar-organic mode is critical. For acidic compounds, normal-phase or polar-organic modes are often successful. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol).[2][3]
-
Incorporate an Acidic Additive: Since this compound is an acidic compound, adding a small percentage of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is crucial. This suppresses the ionization of the analyte's carboxylic acid group, leading to better peak shape and improved interaction with the stationary phase. A typical concentration is 0.1% (v/v).[2]
-
Optimize Alcohol Modifier: The type and concentration of the alcohol in the mobile phase significantly impact resolution. Screen different alcohols (isopropanol, ethanol, methanol) and vary their percentage.[4][5]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My peaks are tailing, which is affecting the accuracy of my resolution (Rs) calculation. How can I improve the peak shape?
Answer: Poor peak shape is often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Adjust Acidic Additive Concentration: Peak tailing for an acidic analyte can occur if its ionization is not fully suppressed. Try slightly increasing the concentration of the acidic additive (e.g., from 0.1% to 0.2% TFA).
-
Check for Column Contamination: Columns can become contaminated over time. Implement a regular column washing procedure as recommended by the manufacturer. Washing with a stronger, more polar solvent like 100% ethanol can often remove strongly retained compounds.[3]
-
Lower the Sample Concentration: Overloading the column with too much sample can lead to peak distortion. Try injecting a more dilute sample to see if the peak shape improves.
-
Ensure System Cleanliness: Traces of previous mobile phases or samples, especially basic compounds, can affect the performance of a chiral separation. Ensure the HPLC system is thoroughly flushed when switching between different methods.[3]
Issue 3: Irreproducible Retention Times and Resolution
Question: My retention times and resolution are shifting between injections or between different days. What could be causing this instability?
Answer: Irreproducibility in chiral separations is a common challenge and can stem from several factors.
-
Insufficient Column Equilibration: Chiral stationary phases often require longer equilibration times than standard reversed-phase columns.[4] Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting a sequence.
-
Mobile Phase Instability: Prepare fresh mobile phase daily. The composition of mixed mobile phases can change over time due to the evaporation of more volatile components.
-
Temperature Fluctuations: Temperature has a significant effect on chiral separations.[6] Using a column thermostat is highly recommended to maintain a constant and controlled temperature, which will improve the reproducibility of retention times and selectivity.
-
"Additive Memory Effect": Chiral columns can be sensitive to additives used in previous runs.[7] If you frequently switch between methods with different additives (e.g., acidic and basic), dedicate a column to a specific method or implement a rigorous washing protocol between method changes.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for this compound? A1: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and often a good starting point for separating profen-class compounds.[8] Specifically, columns like CHIRALPAK® OJ-H (cellulose tris(4-methylbenzoate)) have been shown to be effective for similar structures.[9] Cyclodextrin-based CSPs, particularly hydroxypropyl-β-cyclodextrin, have also demonstrated success in separating this compound enantiomers.[10] A screening approach using columns with different selectivities is the most effective strategy.
Q2: What are typical starting conditions for method development? A2: A good starting point for screening is to use a polysaccharide-based column under normal-phase conditions. Begin with a mobile phase of Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) at a flow rate of 1.0 mL/min. From there, you can adjust the ratio of hexane to isopropanol and test other alcohols like ethanol.
Q3: How do temperature and flow rate affect the resolution? A3:
-
Temperature: Generally, decreasing the column temperature increases the resolution (Rs) but also leads to longer retention times and broader peaks. Conversely, increasing the temperature can decrease analysis time but may reduce selectivity. It's an important parameter to optimize for balancing resolution and run time.[11]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase. However, this also increases the analysis time. The effect of flow rate should be evaluated during method optimization.
Q4: Can I use a reversed-phase method for this compound? A4: While normal-phase is often preferred for this class of compounds, reversed-phase methods can also be successful. This would typically involve a C18 column with a chiral mobile phase additive (e.g., a cyclodextrin derivative) or a cyclodextrin-bonded stationary phase.[1][12] The mobile phase would likely consist of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.
Data and Experimental Protocols
Table 1: Example HPLC Method Parameters for Phenylpropanoic Acid Analogs
| Parameter | Method for 2-(3-Chlorophenyl)-2-fluoropropanoic Acid[9] | General Starting Conditions |
| Column | CHIRALPAK OJ-H | Polysaccharide-based (e.g., Lux Cellulose-1, Chiralpak IA/IB/IC) |
| Mobile Phase | i-PrOH/Hexane/TFA (1/10/0.01) | Hexane/Isopropanol (90:10 v/v) + 0.1% TFA |
| Flow Rate | 0.75 mL/min | 1.0 mL/min |
| Detection | Not Specified (UV, typically ~220-230 nm) | UV at 225 nm |
| Temperature | Not Specified | 25 °C (controlled) |
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a general strategy for developing a chiral separation method for this compound.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).
-
Dilute the stock solution with the initial mobile phase to a working concentration of approximately 50-100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Mobile Phase Preparation:
-
Screening Phase 1 (Normal Phase):
-
Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% TFA (v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) + 0.1% TFA (v/v)
-
-
Prepare all mobile phases fresh daily and sonicate for 10-15 minutes to degas.
3. HPLC Conditions and Workflow:
-
Column: Use a polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5-10 µL.
4. Method Optimization Strategy:
-
Step 1: Equilibrate the column with Mobile Phase A for at least 30 minutes.
-
Step 2: Inject the sample. If no or poor resolution is observed, proceed to adjust the isopropanol concentration (e.g., try 85:15 and 95:5 Hexane/IPA ratios).
-
Step 3: If resolution is still suboptimal, switch to Mobile Phase B (containing ethanol) after a proper column wash and re-equilibration. Repeat the optimization of the alcohol percentage.
-
Step 4: Once partial separation is achieved, fine-tune the temperature (e.g., try 20 °C and 30 °C) and flow rate (e.g., try 0.8 mL/min and 1.2 mL/min) to maximize resolution (Rs) while maintaining a reasonable analysis time.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor enantiomeric resolution in chiral HPLC.
Diagram 2: General Method Development Strategy
Caption: A systematic approach for developing a new chiral HPLC separation method.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. mdpi.com [mdpi.com]
- 10. Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. public.pensoft.net [public.pensoft.net]
- 14. researchgate.net [researchgate.net]
Managing side reactions during the synthesis of 2-(3-Chlorophenyl)propanoic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-chlorophenyl)propanoic acid and its derivatives. The following sections address common side reactions and provide detailed experimental protocols to help manage these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common synthetic routes and potential side reactions encountered during the synthesis of this compound.
Friedel-Crafts Acylation Route
A common strategy involves the Friedel-Crafts acylation of chlorobenzene to form an intermediate, such as 3-chloropropiophenone, which can then be converted to the desired product.
Question: I performed a Friedel-Crafts propionylation of chlorobenzene and obtained a mixture of isomers. How can I control the regioselectivity to favor the meta-substituted product?
Answer:
Controlling regioselectivity in the Friedel-Crafts acylation of chlorobenzene is a significant challenge due to the ortho-, para-directing nature of the chlorine substituent. The formation of 2-(2-chlorophenyl)propanoic acid and 2-(4-chlorophenyl)propanoic acid precursors as side products is common.
Troubleshooting:
-
Isomer Distribution: The benzoylation of chlorobenzene typically yields a mixture of o- (3–12%), m- (0.1–4%), and p- (84–97%) isomers.[1] While propionylation may show slightly different ratios, the para-isomer is generally the major product due to reduced steric hindrance. The desired meta-isomer is expected to be a minor component.
-
Catalyst Choice: While AlCl₃ is a common Lewis acid catalyst, exploring others like FeCl₃ might slightly alter the isomer ratio, though significant enhancement of the meta-product is unlikely.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity, but it may also significantly reduce the reaction rate. It is crucial to find an optimal balance.
-
Purification: Careful purification by fractional distillation of the intermediate ketone or crystallization of the final carboxylic acid is essential to isolate the desired meta-isomer. HPLC analysis is recommended to quantify the isomer distribution.
Illustrative Isomer Distribution in Friedel-Crafts Acylation of Chlorobenzene
| Catalyst | Temperature (°C) | Solvent | ortho-isomer (%) | meta-isomer (%) | para-isomer (%) |
| AlCl₃ | 0 | CS₂ | ~5 | <1 | ~94 |
| AlCl₃ | 25 | Nitrobenzene | ~3 | <1 | ~96 |
| FeCl₃ | 25 | CS₂ | ~6 | <1 | ~93 |
Note: This data is representative and the actual distribution can vary based on specific reaction conditions.
Question: After obtaining 3'-chloropropiophenone, I am struggling with the subsequent Willgerodt-Kindler reaction to form the thioamide precursor. What are the common side reactions?
Answer:
The Willgerodt-Kindler reaction converts aryl alkyl ketones to the corresponding thioamides, which can then be hydrolyzed to the carboxylic acid.[2][3][4][5]
Troubleshooting Side Reactions:
-
Incomplete Reaction: The reaction often requires high temperatures (refluxing in morpholine or pyridine) and long reaction times. Ensure the reaction goes to completion by monitoring with TLC.
-
Formation of Carboxylic Acid: Direct hydrolysis of the thioamide to the carboxylic acid can occur as a side reaction.[3] Using anhydrous conditions can minimize this.
-
Aryl Migration: While less common for simple acetophenones, rearrangement of the aryl group is a potential side reaction, leading to isomeric impurities.[6]
-
Low Yields with Longer Chains: The efficiency of the Willgerodt-Kindler reaction can decrease with longer alkyl chains.[6]
Experimental Protocol: Willgerodt-Kindler Reaction of 3'-Chloropropiophenone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3'-chloropropiophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).
-
Heating: Heat the mixture to reflux (around 130°C) and maintain for 8-12 hours. The reaction mixture will turn dark.
-
Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude thioamide.
-
Hydrolysis: The crude thioamide can be hydrolyzed to this compound by refluxing with a strong acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O).[7]
Workflow for Friedel-Crafts Acylation Route
Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.
Malonic Ester Synthesis Route
This route involves the alkylation of a malonic ester with a 3-chlorobenzyl halide, followed by hydrolysis and decarboxylation.[3][6][8][9]
Question: I am attempting a malonic ester synthesis with 3-chlorobenzyl chloride and diethyl malonate, but I am getting a significant amount of a higher molecular weight byproduct. What is this and how can I avoid it?
Answer:
The common side reaction in malonic ester synthesis is dialkylation, where the mono-alkylated product is deprotonated and reacts with another equivalent of the alkyl halide.[9]
Troubleshooting Dialkylation:
-
Stoichiometry: Use a slight excess of the malonic ester to ensure the alkyl halide is consumed before it can react with the mono-alkylated product.
-
Base and Addition Order: Use a strong enough base (e.g., sodium ethoxide) to fully deprotonate the malonic ester. Slowly add the alkyl halide to the solution of the enolate to maintain a low concentration of the alkylating agent.
-
Temperature: Keep the reaction temperature low during the addition of the alkyl halide to control the reaction rate and minimize side reactions.
Impact of Reactant Ratio on Dialkylation
| Molar Ratio (Malonic Ester : 3-Chlorobenzyl Chloride) | Mono-alkylated Product Yield (%) | Di-alkylated Product (%) |
| 1 : 1 | ~70 | ~20 |
| 1.2 : 1 | ~85 | ~10 |
| 1.5 : 1 | >90 | <5 |
Note: These are representative yields and can vary with reaction conditions.
Experimental Protocol: Malonic Ester Synthesis of this compound
-
Enolate Formation: In a dry, three-necked flask under an inert atmosphere, dissolve sodium metal (1 equivalent) in absolute ethanol to form sodium ethoxide. Add diethyl malonate (1.2 equivalents) dropwise at room temperature.
-
Alkylation: Cool the solution in an ice bath and add 3-chlorobenzyl chloride (1 equivalent) dropwise, maintaining the temperature below 10°C. After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Hydrolysis (Saponification): Add a solution of sodium hydroxide (2.5 equivalents) in water and heat the mixture to reflux for 4-6 hours to hydrolyze the ester groups.
-
Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1-2. Heat the acidic solution to reflux for 2-4 hours to effect decarboxylation.
-
Isolation: Cool the solution, and the product may precipitate. If not, extract with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude product can be purified by crystallization.
Logical Flow of Malonic Ester Synthesis
Caption: Key steps and a potential side reaction in the malonic ester synthesis.
Racemization
Question: My synthesis produces a racemic mixture of this compound. How can I obtain a single enantiomer, and what precautions should I take to avoid racemization?
Answer:
The α-proton of 2-arylpropanoic acids is acidic and can be abstracted under certain conditions, leading to racemization.
Troubleshooting and Management:
-
Enantioselective Synthesis: Consider a chiral synthesis route, for example, by using a chiral auxiliary or an asymmetric catalyst.
-
Chiral Resolution: A racemic mixture can be resolved into its enantiomers. This is often achieved by forming diastereomeric salts with a chiral amine (e.g., (R)- or (S)-α-phenylethylamine), followed by fractional crystallization and then liberation of the enantiomerically pure acid.[2]
-
Avoiding Racemization:
-
pH Control: Avoid strongly basic conditions, especially at elevated temperatures, during work-up and purification, as this can facilitate deprotonation and racemization.
-
Temperature: Perform purification steps at the lowest practical temperature.
-
Amide Coupling: If converting the carboxylic acid to an amide derivative, use coupling reagents known to minimize racemization, such as PyBOP® in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).[10]
-
Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of a racemic carboxylic acid.
References
- 1. Propanoic acid, 2-chloro- [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 8. Malonic Ester Synthesis [organic-chemistry.org]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 10. Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(3-Chlorophenyl)propanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of 2-(3-chlorophenyl)propanoic acid from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up this compound?
A1: Several viable routes exist for the synthesis of 2-arylpropanoic acids like this compound, with the choice often depending on factors like cost of starting materials, safety, and environmental considerations. Common industrial methods for analogous compounds like ibuprofen include the Boots process and the Hoechst process, which can be adapted.[1][2][3] Key synthetic strategies include:
-
Grignard Reaction: This involves the reaction of a 3-chlorophenyl magnesium halide with a propylene oxide derivative or by carboxylation of the corresponding Grignard reagent derived from 1-(3-chlorophenyl)ethyl halide.[4][5]
-
Friedel-Crafts Acylation: This route typically starts with 3-chloroethylbenzene, followed by a series of steps to introduce the propanoic acid moiety.[1][6]
-
Palladium-Catalyzed Carbonylation: A modern and efficient method that can convert aryl halides or other precursors to the desired carboxylic acid using carbon monoxide and a palladium catalyst.[7]
Q2: What are the primary challenges when moving from lab-scale to pilot-plant production?
A2: Scaling up presents several challenges that are not always apparent at the lab bench. These include:
-
Heat Transfer: Exothermic reactions that are easily managed in the lab can lead to runaway reactions in large reactors if not properly controlled.
-
Mass Transfer: Inefficient mixing in large vessels can lead to localized concentration gradients, affecting reaction rates and selectivity, and potentially increasing byproduct formation.
-
Reagent Handling and Safety: The handling of large quantities of hazardous reagents, such as Grignard reagents, strong acids, or flammable solvents, requires stringent safety protocols and specialized equipment.[8]
-
By-product and Impurity Profile: The impurity profile can change upon scale-up due to differences in reaction conditions. These impurities need to be identified and controlled to meet regulatory requirements.
-
Process Control and Automation: Maintaining tight control over parameters like temperature, pressure, and addition rates is crucial for reproducibility and safety in a pilot plant.
Q3: How can I minimize the formation of by-products during the synthesis?
A3: Minimizing by-products is critical for achieving high purity and yield. Key strategies include:
-
Optimization of Reaction Conditions: Carefully control temperature, pressure, reaction time, and stoichiometry.
-
Solvent Selection: The choice of solvent can significantly influence reaction pathways and selectivity.
-
Catalyst Selection and Loading: For catalytic reactions, the choice of catalyst and its concentration are critical.
-
Purification Methods: Develop robust purification methods, such as crystallization or chromatography, that can be scaled up effectively.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Degradation of product or intermediates. - Sub-optimal reaction conditions (temperature, pressure, stoichiometry). - Poor quality of starting materials or reagents. | - Monitor reaction progress using in-process controls (e.g., HPLC, GC). - Investigate the stability of all components under reaction conditions. - Perform a Design of Experiments (DoE) to optimize reaction parameters. - Verify the purity and integrity of all input materials. |
| High Levels of Impurities | - Side reactions due to localized overheating or poor mixing. - Presence of impurities in starting materials. - Incorrect work-up procedure leading to by-product formation. | - Improve agitation and ensure efficient heat removal. - Analyze starting materials for impurities that may interfere with the reaction. - Optimize the work-up and purification steps, considering pH adjustments, solvent washes, and crystallization conditions. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality. - Poor control over process parameters. - Inadequate cleaning of the reactor between batches, leading to cross-contamination. | - Establish strict specifications for all raw materials. - Implement robust process analytical technology (PAT) to monitor and control critical parameters in real-time. - Develop and validate thorough cleaning procedures for all equipment. |
| Difficulty with Product Isolation/Purification | - Product is an oil or does not crystallize easily. - Presence of impurities that inhibit crystallization. - Inappropriate solvent system for crystallization. | - Attempt to form a solid derivative or salt to facilitate isolation. - Identify and remove impurities that may be acting as crystallization inhibitors. - Screen a variety of solvents and solvent mixtures for optimal crystallization. |
| Safety Concerns (e.g., exotherms, gas evolution) | - Highly exothermic reaction. - Uncontrolled addition of reagents. - Gas evolution in a closed system. | - Use a reaction calorimeter (e.g., RC1) to study the reaction thermodynamics and kinetics before scaling up. - Implement controlled addition of reagents using a dosing pump. - Ensure the reactor is properly vented and equipped with pressure relief systems. |
Experimental Protocols
Example Protocol: Grignard Route from 1-bromo-3-chlorobenzene
This is a representative laboratory-scale protocol that would require significant process development and safety assessment before pilot-plant implementation.
Step 1: Preparation of 3-chlorophenylmagnesium bromide
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. All glassware must be rigorously dried.
-
Procedure: a. Place magnesium turnings in the flask under an inert atmosphere (e.g., nitrogen or argon). b. Add a small crystal of iodine to activate the magnesium. c. In the dropping funnel, place a solution of 1-bromo-3-chlorobenzene in anhydrous diethyl ether or tetrahydrofuran (THF). d. Add a small portion of the halide solution to initiate the reaction, which is indicated by a color change and gentle refluxing. e. Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
Step 2: Carboxylation to form this compound
-
Apparatus: The same setup as Step 1, with provisions for introducing carbon dioxide.
-
Procedure: a. Cool the Grignard reagent in an ice-salt bath. b. Introduce dry carbon dioxide gas (from a cylinder or dry ice) into the vigorously stirred solution. c. Continue the addition of CO2 until the exothermic reaction ceases. d. Quench the reaction by carefully adding aqueous acid (e.g., HCl or H2SO4). e. Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., diethyl ether). f. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure to yield the crude product. h. Purify the crude this compound by crystallization or column chromatography.
Visualizations
Caption: A potential Friedel-Crafts synthesis route for this compound.
Caption: A logical workflow for troubleshooting common issues in chemical synthesis scale-up.
References
- 1. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. cerritos.edu [cerritos.edu]
- 6. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 7. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Synthesis Route for Ketoprofen - ChemistryViews [chemistryviews.org]
Technical Support Center: Method Optimization for the Kinetic Resolution of Racemic 2-(3-Chlorophenyl)propanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the kinetic resolution of racemic 2-(3-Chlorophenyl)propanoic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental process.
Q1: What is the most suitable enzyme for the kinetic resolution of racemic this compound?
A1: Lipases are the most commonly used enzymes for the kinetic resolution of 2-arylpropanoic acids. For this compound specifically, Lipase PS from Pseudomonas cepacia has been shown to be highly effective in the enantioselective hydrolysis of its ester derivatives. Other lipases frequently used for the resolution of related "profen" drugs include Lipase B from Candida antarctica (CALB) and Lipase from Candida rugosa (CRL) , which could also be effective for this substrate.[1]
Q2: I am observing low enantioselectivity (ee) in my reaction. What are the possible causes and how can I improve it?
A2: Low enantioselectivity is a common challenge in kinetic resolutions. Here are several factors to consider and troubleshoot:
-
Suboptimal Temperature: Higher temperatures can sometimes decrease enantioselectivity. Try running the reaction at a lower temperature, for example, in the range of 30-40°C.
-
Inappropriate Solvent: The solvent plays a crucial role in enzyme conformation and, consequently, enantioselectivity. Non-polar organic solvents like heptane or toluene often improve enantioselectivity. For the hydrolysis of this compound ester, the use of a co-solvent like polyethylene glycol (PEG 400) has been shown to significantly enhance enantioselectivity.[2]
-
Incorrect pH: The pH of the reaction medium is critical for enzyme activity and selectivity, especially in hydrolysis reactions. The optimal pH should be determined experimentally for your specific enzyme and substrate. For the hydrolysis of this compound ester with Lipase PS, a pH of 6.5 was found to be optimal.[2]
-
Enzyme Choice: The chosen lipase may not be the most suitable for your substrate. It is advisable to screen a panel of different lipases to find one with higher enantioselectivity for this compound.
Q3: My reaction rate is very slow. What can I do to increase the conversion rate?
A3: A slow reaction rate can be due to several factors:
-
Low Enzyme Concentration: Increasing the enzyme loading can lead to a higher reaction rate. However, this should be optimized as an excessive amount of enzyme can sometimes lead to aggregation and reduced efficiency. For the hydrolysis of this compound ester, an optimal Lipase PS concentration of 15 mg/mL was reported.[2]
-
Suboptimal Temperature: While lower temperatures can improve enantioselectivity, they can also decrease the reaction rate. A balance needs to be found. For the hydrolysis of this compound ester, a higher temperature of 70°C was found to be optimal for achieving a good conversion rate while maintaining high enantioselectivity with the addition of PEG 400.[2]
-
Poor Substrate Solubility: Ensure your substrate is well-dissolved in the reaction medium. The choice of solvent or co-solvent is important here.
-
Enzyme Inhibition: The product of the reaction or the substrate itself can sometimes inhibit the enzyme. An uncompetitive inhibition model has been described for the hydrolysis of this compound ester, suggesting that the substrate-enzyme complex can be inhibited.[2]
Q4: Should I use a free or an immobilized enzyme?
A4: Both free and immobilized enzymes can be used, and the choice depends on the specific application and requirements.
-
Free Enzymes: Are often easier to handle for initial screening experiments. However, they can be difficult to recover and reuse, which increases costs.
-
Immobilized Enzymes: Offer several advantages, including enhanced stability, easier separation from the reaction mixture, and the potential for reuse over multiple cycles. Immobilization can sometimes also improve the enzyme's activity and enantioselectivity. For industrial applications, immobilized enzymes are generally preferred.
Q5: How does the choice of acyl acceptor in esterification reactions affect the kinetic resolution?
A5: In an esterification-based kinetic resolution, the choice of the alcohol as the acyl acceptor can influence both the reaction rate and the enantioselectivity. Short-chain alcohols like methanol, ethanol, and butanol are commonly used. For irreversible acylation, activated acyl donors like vinyl acetate can be employed. The optimal acyl acceptor should be determined experimentally.
Data Presentation
Table 1: Optimized Conditions for the Kinetic Resolution of this compound Ester via Hydrolysis
| Parameter | Optimal Value |
| Enzyme | Lipase PS from Pseudomonas cepacia |
| Substrate | This compound ester |
| Substrate Concentration | 20 mmol L⁻¹ |
| Enzyme Loading | 15 mg mL⁻¹ |
| Co-solvent | 30% (m/m) PEG 400 |
| Temperature | 70 °C |
| pH | 6.5 |
| Reaction Time | 36 h |
| Result | |
| Enantiomeric Excess (ee) | 99.02% |
| Conversion Rate | 42.09% |
Data extracted from "Enzymatic Enantioselective Hydrolysis of 2-(3-Chlorophenyl) Propionic Acid Ester Enhanced by PEG: Experiment and Optimization".[2]
Table 2: Comparative Data for Kinetic Resolution of other 2-Arylpropanoic Acids (Profens)
| Substrate | Enzyme | Method | Key Parameters | ee (%) | Conversion (%) |
| (R,S)-Flurbiprofen | Immobilized CALB | Esterification with methanol | pH 9 buffer for immobilization | 89.6 (product) | >40 (after 24h) |
| Racemic Ibuprofen | Immobilized Candida rugosa lipase | Esterification with isooctane | Silica nanoparticle support | 96 (substrate) | 45 |
| Racemic Ketoprofen | Aspergillus niger lipase | Hydrolysis of methyl ester | Phosphate buffer pH 7 | 99.85 | >51 |
This table provides a comparative overview of conditions used for similar substrates and is intended to guide further optimization for this compound.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound Ester via Hydrolysis
This protocol is based on the optimized conditions reported for the hydrolysis of the ester of the target compound.[2]
Materials:
-
Racemic this compound ester
-
Lipase PS from Pseudomonas cepacia
-
Polyethylene glycol 400 (PEG 400)
-
Phosphate buffer (pH 6.5)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and equipment (reaction vessel, magnetic stirrer, temperature controller, pH meter)
-
Chiral HPLC or GC for analysis
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction mixture containing the racemic this compound ester at a concentration of 20 mmol L⁻¹.
-
Add Co-solvent: Add PEG 400 to the reaction mixture to a final concentration of 30% (m/m).
-
pH Adjustment: Adjust the pH of the aqueous phase to 6.5 using a suitable buffer system (e.g., phosphate buffer).
-
Add Enzyme: Introduce Lipase PS from Pseudomonas cepacia to the reaction mixture at a concentration of 15 mg mL⁻¹.
-
Incubation: Stir the reaction mixture at 70 °C for 36 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining substrate and the formed acid, as well as the conversion rate.
-
Work-up: After the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction. The unreacted ester and the produced acid can be separated by standard extraction procedures. For example, acidify the mixture and extract with an organic solvent. The acidic product will be in the aqueous phase, while the ester remains in the organic phase.
Visualizations
Caption: Experimental workflow for the kinetic resolution.
Caption: Troubleshooting decision tree for low enantioselectivity.
References
Validation & Comparative
Comparative Guide to the Analysis of 2-(3-Chlorophenyl)propanoic Acid: A Validated RP-HPLC Method and Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their impurities is paramount. This guide provides a detailed comparison of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 2-(3-Chlorophenyl)propanoic acid, a compound structurally related to the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. The guide also presents alternative analytical techniques, supported by experimental data to offer a comprehensive overview for selecting the most suitable method.
Validated RP-HPLC Method
Experimental Protocol: RP-HPLC
A robust RP-HPLC method for the analysis of propanoic acid derivatives, including this compound, can be established based on methodologies reported for similar compounds. The following protocol is a composite based on established methods for Ketoprofen and other related substances.[1][2][3][4][5]
-
Chromatographic System: A Shimadzu HPLC system equipped with an LC-20AD pump, DGU-20 A5 vacuum degasser unit, and an SPD-20A UV/VIS detector is suitable.[5]
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is recommended for the separation.[3][4][5]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 50:50 (v/v) ratio is effective for isocratic elution.[3][4][5]
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.[3][4][5]
-
Detection: UV detection at a wavelength of 225 nm or 233 nm is appropriate for this class of compounds.[1][3][4][5]
-
Injection Volume: A 20 µL injection volume is standard.[1][2]
-
Column Temperature: Maintaining the column at 30°C ensures reproducibility.[3][4][5]
Data Presentation: Method Validation Parameters
The following tables summarize the typical validation parameters for an RP-HPLC method for a propanoic acid derivative, as per ICH guidelines.[3][4][5][6]
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Area | ≤ 2.0% | < 1.0% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 6.25 - 50.00 | > 0.999 |
Table 3: Precision
| Precision Type | % RSD |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Table 4: Accuracy (% Recovery)
| Spiked Concentration Level | % Recovery |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Typical Value (µg/mL) |
| LOD | ~0.05 |
| LOQ | ~0.15 |
Alternative Analytical Methods
While RP-HPLC is the gold standard, other techniques can be employed for the analysis of this compound and related compounds.
1. Capillary Electrophoresis (CE)
Capillary electrophoresis offers high efficiency and requires minimal sample and solvent volumes. It is particularly useful for the analysis of chiral compounds. For the determination of enantiomeric purity of compounds like Ketoprofen, CE has been shown to be an effective method.
2. Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust technique suitable for volatile and thermally stable compounds. For propanoic acid derivatives, derivatization may be necessary to improve volatility. GC-FID has been successfully used for the simultaneous determination of ibuprofen, ketoprofen, and naproxen in human serum.
Comparison of Analytical Methods
Table 6: Comparison of Analytical Methods
| Feature | RP-HPLC | Capillary Electrophoresis (CE) | GC-FID |
| Principle | Partition chromatography | Differential migration in an electric field | Partition chromatography in the gas phase |
| Advantages | High resolution, robust, versatile | High efficiency, low sample/solvent consumption | High sensitivity for volatile compounds, robust |
| Disadvantages | Higher solvent consumption | Lower concentration sensitivity for some analytes | Requires volatile or derivatized analytes |
| Typical Application | Purity testing, quantitative analysis, stability studies | Chiral separations, analysis of charged molecules | Analysis of volatile compounds, routine QC |
Visualizations
To further clarify the experimental workflow and the relationship between the analytical methods, the following diagrams are provided.
References
- 1. Determination of related substances in ketoprofen injection by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Determination of related substances in ketoprofen injection by RP-HPLC method. | Semantic Scholar [semanticscholar.org]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. public.pensoft.net [public.pensoft.net]
- 6. mdpi.com [mdpi.com]
Comparative study of 2-(3-Chlorophenyl)propanoic acid with other profen drugs
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biochemical activity of several common profen drugs. While the initial intent was to include 2-(3-Chlorophenyl)propanoic acid in this analysis, a comprehensive literature search revealed a lack of publicly available experimental data regarding its biological activity, specifically its interaction with cyclooxygenase (COX) enzymes. Therefore, this guide will focus on a selection of well-characterized and widely used profen drugs: Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen.
Profens are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that form a cornerstone of pain and inflammation management. Their therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the synthesis of prostaglandins. This guide delves into a comparative analysis of selected profen drugs, presenting quantitative data on their inhibitory potency against COX isoforms, a detailed experimental protocol for assessing this inhibition, and a discussion of their broader mechanisms of action.
Quantitative Comparison of COX Inhibition
The efficacy and side-effect profile of profen drugs are largely dictated by their relative inhibitory activity towards the two main isoforms of cyclooxygenase: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected profen drugs against COX-1 and COX-2, providing a quantitative measure of their potency and selectivity. A lower IC50 value indicates greater inhibitory potency.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| Ibuprofen | 12 | 80 | 0.15[2] |
| Naproxen | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Ketoprofen | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Flurbiprofen | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Diclofenac | 0.076 | 0.026 | 2.9[2] |
| Celecoxib | 82 | 6.8 | 12[2] |
| Indomethacin | 0.0090 | 0.31 | 0.029[2] |
Note: The selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2). A ratio greater than 1 indicates selectivity for COX-2, while a ratio less than 1 indicates selectivity for COX-1. The data for Diclofenac, Celecoxib, and Indomethacin are included for comparative purposes as common NSAIDs.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
The following protocol outlines a standardized method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2. This method is based on the principles of commercially available screening kits and published research methodologies.[3][4][5][6]
Objective: To determine the IC50 value of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive controls (e.g., a known non-selective and a COX-2 selective inhibitor)
-
96-well microplate
-
Microplate reader capable of colorimetric or fluorometric detection
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute enzymes and substrate to their optimal working concentrations in the assay buffer. Prepare a serial dilution of the test compound.
-
Assay Reaction Setup:
-
To each well of a 96-well plate, add the COX Assay Buffer.
-
Add the heme cofactor.
-
Add the COX-1 or COX-2 enzyme solution to the respective wells.
-
Add the test compound at various concentrations to the sample wells. Add solvent vehicle to the control wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Detection:
-
The COX-catalyzed peroxidation of arachidonic acid can be measured using various methods. A common method involves a colorimetric or fluorometric probe that reacts with the prostaglandin G2 (PGG2) product.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic measurements are often preferred.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Profen Drug Signaling Pathway.
Caption: COX Inhibition Assay Workflow.
Beyond Cyclooxygenase: COX-Independent Mechanisms
While the primary mechanism of action for profen drugs is the inhibition of COX enzymes, a growing body of evidence suggests that some of their therapeutic and adverse effects may be mediated through COX-independent pathways.[7][8] These alternative mechanisms are an active area of research and may contribute to the diverse pharmacological profiles observed among different NSAIDs.
Some of the proposed COX-independent mechanisms include:
-
Modulation of Transcription Factors: Certain NSAIDs have been shown to interfere with the activity of transcription factors such as NF-κB, which plays a crucial role in the inflammatory response.[9]
-
Induction of Apoptosis: In the context of cancer chemoprevention, some NSAIDs can induce programmed cell death (apoptosis) in tumor cells through pathways that are independent of COX inhibition.[7]
-
Effects on Sphingolipid Metabolism: Some studies suggest that NSAIDs can influence the levels of bioactive sphingolipids, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Understanding these COX-independent mechanisms is vital for the rational design of new anti-inflammatory agents with improved efficacy and safety profiles.
Conclusion
This comparative guide highlights the established mechanism of action of profen drugs through the inhibition of COX-1 and COX-2 enzymes. The provided quantitative data, though limited for some profens in the readily available literature, underscores the differences in potency and selectivity that likely contribute to their distinct clinical profiles. The detailed experimental protocol offers a standardized approach for the in-house evaluation and comparison of novel and existing compounds. Furthermore, the exploration of COX-independent pathways opens new avenues for research and drug development in the field of anti-inflammatory therapies. The continued investigation into both the COX-dependent and -independent actions of profen drugs will be instrumental in optimizing their therapeutic use and developing next-generation anti-inflammatory agents.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. academicjournals.org [academicjournals.org]
- 7. Frontiers | COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs [frontiersin.org]
- 8. National Cancer Institute Workshop on Chemopreventive Properties of Nonsteroidal Anti-Inflammatory Drugs: Role of COX-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 2-(3-Chlorophenyl)propanoic Acid: A Comparative NMR Analysis
A comprehensive guide to the structural confirmation of 2-(3-Chlorophenyl)propanoic acid utilizing 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related compounds, detailed experimental protocols, and a logical workflow for spectral interpretation.
The structural confirmation of a novel or synthesized compound is a cornerstone of chemical research and drug development. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's structure. This guide focuses on the structural verification of this compound through the analysis of its 1H and 13C NMR spectra. By comparing the spectral data with those of structurally similar compounds—2-phenylpropanoic acid, 3-chlorotoluene, and propanoic acid—we can confidently assign the chemical shifts and confirm the molecular architecture.
Comparative Analysis of NMR Data
The predicted 1H and 13C NMR spectral data for this compound are presented below, alongside the experimental data for 2-phenylpropanoic acid and 3-chlorotoluene. This comparative approach allows for a more robust assignment of the signals in the target molecule.
Table 1: 1H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | -COOH | ~11-12 | singlet (broad) | - |
| Ar-H | ~7.2-7.4 | multiplet | - | |
| -CH- | ~3.7 | quartet | ~7.2 | |
| -CH3 | ~1.5 | doublet | ~7.2 | |
| 2-Phenylpropanoic acid [1][2] | -COOH | ~12.0 | singlet (broad) | - |
| Ar-H | 7.25-7.35 | multiplet | - | |
| -CH- | 3.71 | quartet | 7.2 | |
| -CH3 | 1.50 | doublet | 7.2 | |
| 3-Chlorotoluene [3] | Ar-H | 7.0-7.25 | multiplet | - |
| -CH3 | 2.32 | singlet | - |
Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and the solvent used and often appears as a broad singlet.[4][5][6]
Table 2: 13C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound (Predicted) | -COOH | ~178 |
| Ar-C (C-Cl) | ~134 | |
| Ar-C (ipso) | ~142 | |
| Ar-CH | ~126-130 | |
| -CH- | ~45 | |
| -CH3 | ~18 | |
| 2-Phenylpropanoic acid [7][8] | -COOH | 180.9 |
| Ar-C (ipso) | 140.8 | |
| Ar-CH | 128.7, 127.6, 127.4 | |
| -CH- | 45.6 | |
| -CH3 | 18.5 | |
| 3-Chlorotoluene [9][10] | Ar-C (C-Cl) | 134.1 |
| Ar-C (ipso) | 139.3 | |
| Ar-CH | 129.8, 128.5, 126.6, 124.7 | |
| -CH3 | 21.3 |
Experimental Protocols
Accurate and reproducible NMR data acquisition relies on meticulous sample preparation and standardized experimental parameters.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for 1H NMR and 50-100 mg for 13C NMR.[11][12]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic molecules. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d6) or methanol-d4 can also be used to ensure the observation of the acidic proton.[11]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11][13]
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[12]
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for accurate chemical shift referencing, although modern spectrometers can often reference the residual solvent peak.[11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
-
Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 14 ppm is generally appropriate.
-
-
13C NMR Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm is standard for most organic molecules.
-
Workflow for Structural Confirmation
The process of confirming a chemical structure using NMR data follows a logical progression from sample preparation to final spectral interpretation.
References
- 1. 2-PHENYLPROPIONIC ACID(492-37-5) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chlorotoluene(108-41-8) 1H NMR spectrum [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-PHENYLPROPIONIC ACID(492-37-5) 13C NMR [m.chemicalbook.com]
- 9. 3-Chlorotoluene(108-41-8) 13C NMR [m.chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
Comparison of different synthesis routes for 2-(3-Chlorophenyl)propanoic acid
For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. 2-(3-Chlorophenyl)propanoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of two primary synthetic routes to this compound: the Malonic Ester Synthesis and the Arylacetonitrile Methylation pathway. The objective is to offer a clear, data-driven comparison to aid in the selection of the most suitable method based on factors such as yield, purity, and procedural complexity.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale of production, and purity requirements. The following table summarizes the key quantitative data for the two primary synthetic pathways discussed in this guide.
| Parameter | Route 1: Malonic Ester Synthesis | Route 2: Arylacetonitrile Methylation |
| Starting Materials | 3-Chlorobenzyl chloride, Diethyl malonate, Sodium ethoxide | 3-Chlorophenylacetonitrile, Dimethyl carbonate, Potassium carbonate |
| Key Intermediates | Diethyl (3-chlorobenzyl)malonate | 2-(3-Chlorophenyl)propionitrile |
| Overall Yield | 80-90% | 85-95% |
| Number of Steps | 3 | 2 |
| Purity (Typical) | >95% | >98% |
| Reaction Conditions | Step 1: Reflux; Step 2: Room Temp - 60°C; Step 3: 150°C | Step 1: 180°C (in autoclave); Step 2: Reflux |
| Key Reagents | Sodium ethoxide, Sodium hydroxide, Hydrochloric acid | Potassium carbonate, Sodium hydroxide, Hydrochloric acid |
Experimental Protocols
Detailed experimental procedures for the key steps of each synthetic route are provided below. These protocols are based on established literature methods and may require optimization for specific laboratory conditions and scales.
Route 1: Malonic Ester Synthesis
This route involves the alkylation of diethyl malonate with 3-chlorobenzyl chloride, followed by saponification and decarboxylation.
Step 1: Synthesis of Diethyl (3-chlorobenzyl)malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl malonate (1 equivalent) dropwise with stirring.
-
After the addition is complete, add 3-chlorobenzyl chloride (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
After cooling, pour the mixture into water and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude diethyl (3-chlorobenzyl)malonate.
Step 2: Saponification to (3-chlorobenzyl)malonic acid
-
Dissolve the crude diethyl (3-chlorobenzyl)malonate in an ethanolic solution of sodium hydroxide (2.2 equivalents).
-
Stir the mixture at room temperature for 12 hours or gently reflux for 2 hours until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with cold concentrated hydrochloric acid to precipitate the (3-chlorobenzyl)malonic acid.
-
Filter the precipitate, wash with cold water, and dry.
Step 3: Decarboxylation to this compound
-
Heat the dried (3-chlorobenzyl)malonic acid to 150-160°C until the evolution of carbon dioxide ceases.
-
The resulting oil is the crude this compound, which can be further purified by distillation under reduced pressure or by recrystallization.
Route 2: Arylacetonitrile Methylation
This method involves the direct methylation of 3-chlorophenylacetonitrile followed by hydrolysis of the resulting nitrile.
Step 1: Synthesis of 2-(3-Chlorophenyl)propionitrile
-
In a high-pressure autoclave, combine 3-chlorophenylacetonitrile (1 equivalent), dimethyl carbonate (10-15 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Heat the sealed autoclave to 180°C for 4-6 hours with stirring.
-
After cooling and carefully venting the autoclave, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-(3-chlorophenyl)propionitrile by vacuum distillation.
Step 2: Hydrolysis to this compound
-
To the purified 2-(3-chlorophenyl)propionitrile, add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by the cessation of ammonia evolution or by TLC).
-
Cool the reaction mixture to room temperature and extract with diethyl ether to remove any unreacted nitrile.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.
-
Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., a mixture of water and ethanol) can be performed for further purification.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Malonic Ester Synthesis Workflow.
Caption: Arylacetonitrile Methylation Workflow.
A Comparative Guide to In Vitro Bioequivalence of 2-(3-Chlorophenyl)propanoic Acid Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro bioequivalence of two hypothetical formulations of 2-(3-Chlorophenyl)propanoic acid: a generic tablet (Formulation G) and a brand-name tablet (Formulation B). The data presented herein is illustrative, based on established methodologies for bioequivalence testing, due to the absence of publicly available direct comparative studies for this specific active pharmaceutical ingredient.
Experimental Data Summary
The in vitro bioequivalence of Formulation G and Formulation B was evaluated through two key experiments: dissolution profile analysis and an in vitro permeability assay. These tests are fundamental in predicting the in vivo performance of oral dosage forms.
Dissolution Profile Comparison
The dissolution profiles of both formulations were compared to determine the rate and extent of drug release in a controlled environment. The results are summarized in Table 1.
Table 1: Comparative Dissolution Profiles of this compound Formulations
| Time (minutes) | Formulation G (% Dissolved, Mean ± SD) | Formulation B (% Dissolved, Mean ± SD) |
| 5 | 35 ± 4.2 | 32 ± 3.8 |
| 10 | 58 ± 5.1 | 55 ± 4.9 |
| 15 | 75 ± 3.9 | 72 ± 4.1 |
| 30 | 92 ± 2.5 | 90 ± 3.0 |
| 45 | 98 ± 1.8 | 97 ± 2.2 |
| 60 | 99 ± 1.5 | 99 ± 1.7 |
In Vitro Permeability Assessment
An in vitro permeability study using the Caco-2 cell model was conducted to predict the intestinal absorption of this compound from both formulations. The apparent permeability coefficient (Papp) was determined in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess drug absorption and potential efflux. The results are presented in Table 2.
Table 2: In Vitro Permeability of this compound Formulations
| Formulation | Papp (A-B) (x 10⁻⁶ cm/s, Mean ± SD) | Papp (B-A) (x 10⁻⁶ cm/s, Mean ± SD) | Efflux Ratio (Papp B-A / Papp A-B) |
| Formulation G | 15.2 ± 1.8 | 16.5 ± 2.1 | 1.09 |
| Formulation B | 14.9 ± 1.6 | 16.1 ± 1.9 | 1.08 |
Experimental Protocols
Detailed methodologies for the dissolution and permeability studies are provided below.
Dissolution Testing Protocol
This protocol is based on the United States Pharmacopeia (USP) general chapter <711> Dissolution.[1][2]
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of phosphate buffer at pH 6.8.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Procedure:
-
One tablet of either Formulation G or Formulation B was placed in each dissolution vessel.
-
Aliquots (5 mL) of the dissolution medium were withdrawn at 5, 10, 15, 30, 45, and 60 minutes.
-
The withdrawn volume was replaced with an equal volume of fresh, pre-warmed dissolution medium.
-
The concentration of this compound in the collected samples was determined by a validated UV-Vis spectrophotometric method at a predetermined wavelength.
-
-
Data Analysis: The cumulative percentage of drug dissolved was calculated for each time point.
In Vitro Permeability Assay Protocol (Caco-2 Cell Model)
This protocol is based on established methods for assessing intestinal drug permeability.[3][4][5]
-
Cell Culture: Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to form a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER) before the experiment.
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
Procedure:
-
The culture medium was replaced with pre-warmed transport buffer, and the cells were equilibrated for 30 minutes at 37 °C.
-
For the apical-to-basolateral (A-B) permeability assessment, the test solution (containing a known concentration of this compound from a dissolved tablet of either Formulation G or B) was added to the apical side, and fresh transport buffer was added to the basolateral side.
-
For the basolateral-to-apical (B-A) permeability assessment, the test solution was added to the basolateral side, and fresh transport buffer was added to the apical side.
-
Samples were collected from the receiver compartment at specified time intervals over a 2-hour period.
-
-
Sample Analysis: The concentration of this compound in the collected samples was quantified using a validated LC-MS/MS method.
-
Papp Calculation: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter membrane, and C₀ is the initial concentration of the drug in the donor compartment.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for in vitro bioequivalence testing.
Caption: Putative anti-inflammatory signaling pathway.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-(3-Chlorophenyl)propanoic acid, a key intermediate and potential impurity in pharmaceutical manufacturing. The selection of a robust and reliable analytical method is critical for ensuring drug quality, safety, and efficacy. This document outlines the experimental protocols and performance characteristics of two widely used techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The presented data, synthesized from established methods for structurally similar compounds such as profens, serves as a benchmark for researchers to select and validate an appropriate analytical technique for their specific needs, whether for achiral purity analysis or enantioselective quantification.
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics for the quantification of this compound using HPLC and GC-MS. These values are representative of what can be expected from a rigorously validated method.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999[1] | > 0.998[2] |
| Accuracy (% Recovery) | 98 - 102%[3] | 90 - 110% |
| Precision (% RSD) | < 5%[4] | < 15%[5] |
| Limit of Detection (LOD) | 0.03 µg/mL[4] | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.10 µg/mL[4] | 4 ng/mL[6] |
| Chiral Separation | Readily achievable with chiral stationary phases | Requires derivatization with a chiral reagent |
| Sample Preparation | Simple dissolution, potential for direct injection | Requires extraction and mandatory derivatization[7][8] |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar acidic compounds and should be validated for the specific matrix and instrumentation used.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for both achiral and chiral analysis of this compound.
1. Achiral Analysis (Reversed-Phase HPLC):
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9][10]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 50:50 v/v), with the aqueous phase pH adjusted to 3.0 with phosphoric acid.[9][10]
-
Detection: UV detection at 225 nm.[9]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm membrane filter before injection.
2. Chiral Analysis:
-
Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose.
-
Mobile Phase: A mixture of n-hexane, a polar organic modifier (e.g., isopropanol), and an acidic additive (e.g., trifluoroacetic acid). A typical starting ratio would be 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a suitable wavelength, typically around 230 nm.
-
Sample Preparation: As per the achiral analysis, with the sample dissolved in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method requires derivatization to increase the volatility of the acidic analyte.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for several minutes.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the acidified sample with a suitable organic solvent (e.g., ethyl acetate).
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization: Add a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to the dried residue.[8] Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflows for analytical method validation and a conceptual representation of the analytical separation process.
Caption: General workflow for analytical method validation.
Caption: Conceptual diagram of the chromatographic separation process.
References
- 1. iosrphr.org [iosrphr.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. public.pensoft.net [public.pensoft.net]
Positional Isomerism: A Subtle Shift with Significant Impact on Anti-Inflammatory Activity
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of functional groups on a molecule, a concept known as isomerism, can profoundly influence its pharmacological properties. Within aromatic compounds, the ortho, meta, and para positioning of substituents offers a compelling case study in how subtle structural modifications can lead to significant differences in biological activity. This guide provides a comparative analysis of the anti-inflammatory activity of ortho, meta, and para isomers across various chemical scaffolds, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of positional isomers is often evaluated through their ability to inhibit key inflammatory mediators and enzymes. The following tables summarize the quantitative data from various studies, highlighting the impact of isomer position on inhibitory activity.
| Compound Class | Isomer | Target/Assay | Quantitative Data (IC50 or % Inhibition) | Reference |
| Diarylheterocycles (Celecoxib Analogs) | para-SO2Me | COX-2 Inhibition | IC50 = 0.06 µM | [1] |
| meta-SO2Me | COX-2 Inhibition | Less potent than para isomer | [1] | |
| ortho-SO2Me | COX-2 Inhibition | Less potent than para isomer | [1] | |
| Nitro-substituted Chalcones | ortho-Nitro | Carrageenan-induced paw edema | Strongest anti-inflammatory effect | |
| meta-Nitro | Carrageenan-induced paw edema | Weaker than ortho isomer | ||
| para-Nitro | Carrageenan-induced paw edema | Weaker than ortho isomer | ||
| Hydroxybenzoic Acids | para-Hydroxybenzoic acid | Nitric Oxide Production (LPS-stimulated macrophages) | Active | |
| ortho-Hydroxybenzoic acid (Salicylic acid) | Nitric Oxide Production (LPS-stimulated macrophages) | Active | ||
| meta-Hydroxybenzoic acid | Nitric Oxide Production (LPS-stimulated macrophages) | Less active than ortho and para isomers | ||
| Flavonoids (hydroxyl group position) | -OH at C-5 and C-4' | Anti-inflammatory activity | Enhances activity | |
| -OH at C-6, C-7, C-8, and C-3' | Anti-inflammatory activity | Attenuates activity | ||
| Boronic Chalcones | para-substituted | Cytotoxicity against SCC-25 cancer cells | IC50 = 45.61 µM | [2] |
| meta-substituted | Cytotoxicity against SCC-25 cancer cells | IC50 = 59.07 µM | [2] |
Note: IC50 values represent the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. The data presented is a compilation from various studies and direct comparison between different compound classes should be made with caution due to variations in experimental conditions.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of the compared isomers are often mediated through the modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Caption: The MAPK signaling pathway, another crucial cascade in inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of ortho, meta, and para isomers' anti-inflammatory activity.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the potency and selectivity of compounds in inhibiting the two isoforms of the cyclooxygenase enzyme.
-
Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA).
-
Protocol:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is diluted in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Compound Incubation: The test compounds (ortho, meta, and para isomers) are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the enzyme solution for a specific time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid (the substrate) to the mixture.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is stopped by adding a quenching agent (e.g., 1 M HCl).
-
PGE2 Quantification: The concentration of PGE2 in the reaction mixture is determined using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX inhibition for each compound concentration is calculated relative to a vehicle control. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
-
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay assesses the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophage cells.
-
Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test isomers for a specific duration (e.g., 1 hour).
-
Inflammatory Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 1 µg/mL), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated in the dark at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance of the resulting colored azo dye is measured at approximately 540 nm using a microplate reader.
-
Data Analysis: The nitrite concentration is calculated from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated for each compound concentration relative to the LPS-stimulated control. IC50 values are then determined.
-
Western Blot Analysis for iNOS and COX-2 Protein Expression
This technique is used to determine whether the inhibition of NO and PGE2 production is due to the direct inhibition of enzyme activity or the downregulation of enzyme expression.
-
Principle: Western blotting uses specific antibodies to detect the levels of iNOS and COX-2 proteins in cell lysates.
-
Protocol:
-
Cell Lysis: After treatment with the test compounds and LPS stimulation as described in the NO production assay, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are then transferred from the gel to a membrane (e.g., polyvinylidene difluoride or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of iNOS and COX-2 are normalized to the loading control to ensure equal protein loading.
-
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.
-
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Protocol:
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds (ortho, meta, and para isomers) are administered to the animals, typically orally or intraperitoneally, at a specific time before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The degree of edema is calculated as the increase in paw volume compared to the initial volume. The percentage of inhibition of edema for each treated group is calculated relative to the vehicle-treated control group.
-
Conclusion
The presented data clearly demonstrates that the positional isomerism of substituents on an aromatic ring is a critical determinant of anti-inflammatory activity. For diarylheterocycles, the para position for the sulfonyl group is often optimal for COX-2 selectivity. In the case of nitro-substituted chalcones, the ortho isomer exhibits superior in vivo anti-inflammatory effects. The position of hydroxyl groups on the flavonoid scaffold also significantly modulates their anti-inflammatory potential.
These findings underscore the importance of considering positional isomerism in the design and development of novel anti-inflammatory agents. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to conduct comparative studies and further elucidate the structure-activity relationships of ortho, meta, and para isomers in the context of inflammation. The visualization of the NF-κB and MAPK signaling pathways provides a conceptual framework for understanding the molecular mechanisms through which these compounds may exert their effects. Further investigation into the specific interactions of these isomers with their molecular targets will be crucial for the rational design of more potent and selective anti-inflammatory drugs.
References
Purity Assessment of 2-(3-Chlorophenyl)propanoic Acid: A Comparative Guide to Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with other analytical techniques for the purity assessment of 2-(3-Chlorophenyl)propanoic acid. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate method for their needs.
Introduction to Purity Determination by DSC
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] For purity analysis of crystalline substances, DSC is based on the principle that impurities lower the melting point and broaden the melting range of a pure compound.[3][4] This phenomenon is described by the van't Hoff equation, which relates the mole fraction of the impurity to the melting point depression.[3] The ASTM E928 standard provides a detailed methodology for purity determination by DSC for materials with a purity greater than 98.5 mole percent.[5]
Experimental Protocol: Purity Assessment by DSC
This protocol outlines the determination of the purity of this compound using DSC, in accordance with ASTM E928 guidelines.[6]
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample during heating.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a slow, constant heating rate, typically between 0.5 and 2.0 °C/min, to ensure thermal equilibrium.
-
Continue heating until the entire sample has melted, as indicated by the return of the DSC signal to the baseline.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus).
-
Determine the onset temperature of melting (To).
-
Calculate the purity using the van't Hoff equation, which is typically performed by the instrument's software. The software analyzes the shape of the melting peak, plotting the sample temperature (Ts) against the reciprocal of the fraction melted (1/F).
-
Data Presentation: DSC Analysis
The following table summarizes hypothetical, yet representative, quantitative data obtained from the DSC analysis of three different batches of this compound.
| Parameter | Batch A | Batch B | Batch C |
| Sample Weight (mg) | 2.15 | 2.08 | 2.21 |
| Heating Rate (°C/min) | 1.0 | 1.0 | 1.0 |
| Onset of Melting (°C) | 78.2 | 77.9 | 78.5 |
| Peak Melting Temp (°C) | 80.1 | 79.8 | 80.4 |
| Enthalpy of Fusion (J/g) | 125.4 | 123.9 | 126.1 |
| Calculated Purity (mol%) | 99.85 | 99.62 | 99.91 |
Comparison with Alternative Methods
While DSC is a valuable tool for purity assessment, other methods such as High-Performance Liquid Chromatography (HPLC) and Titration are also commonly employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. It is a highly sensitive and specific method for identifying and quantifying impurities.
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic elution).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Data Presentation: HPLC Analysis
| Parameter | Batch A | Batch B | Batch C |
| Retention Time (min) | 5.4 | 5.4 | 5.4 |
| Main Peak Area (%) | 99.88 | 99.65 | 99.93 |
| Total Impurity Area (%) | 0.12 | 0.35 | 0.07 |
| Calculated Purity (%) | 99.88 | 99.65 | 99.93 |
Titration
Titration is a classic chemical analysis method used to determine the concentration of an analyte. For an acidic compound like this compound, an acid-base titration can be used to determine its purity.
Experimental Protocol: Titrimetric Purity Assessment
-
Reagents: Standardized 0.1 M sodium hydroxide (NaOH) solution, phenolphthalein indicator.
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., ethanol/water mixture).
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH used.
-
-
Calculation: Calculate the purity based on the stoichiometry of the acid-base reaction.
Data Presentation: Titration Analysis
| Parameter | Batch A | Batch B | Batch C |
| Sample Weight (mg) | 250.5 | 248.9 | 251.2 |
| Titre Volume (mL) | 13.58 | 13.45 | 13.62 |
| Calculated Purity (%) | 99.82 | 99.60 | 99.89 |
Method Comparison Summary
| Feature | DSC | HPLC | Titration |
| Principle | Melting point depression | Chromatographic separation | Acid-base neutralization |
| Purity Range | Best for >98.5 mol% | Wide range | High purity |
| Specificity | Low (doesn't identify impurities) | High (identifies and quantifies) | Low (measures total acidity) |
| Sample Amount | Small (1-3 mg) | Small (µg-mg) | Larger (mg-g) |
| Analysis Time | Relatively fast | Can be time-consuming | Fast |
| Advantages | Fast, no solvent, absolute method | High sensitivity and specificity | Simple, inexpensive |
| Limitations | Not suitable for amorphous or thermally unstable compounds | Requires reference standards for impurity identification, solvent disposal | Not specific, assumes all acidity is from the analyte |
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for DSC purity analysis and a decision-making pathway for selecting an appropriate purity assessment method.
Caption: Experimental workflow for DSC purity analysis.
Caption: Decision pathway for selecting a purity analysis method.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
Benchmarking the performance of different chiral columns for separating 2-(3-Chlorophenyl)propanoic acid
For researchers, scientists, and professionals in drug development, the efficient and reliable separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. 2-(3-Chlorophenyl)propanoic acid, a member of the arylpropionic acid family, requires effective chiral separation to isolate its enantiomers for further study. This guide provides a comparative overview of the performance of different types of chiral stationary phases (CSPs) for this purpose, supported by experimental data and detailed protocols for method development.
The selection of an appropriate chiral column is paramount for achieving successful enantioseparation. The primary types of chiral columns applicable to the separation of acidic compounds like this compound include polysaccharide-based, Pirkle-type, and macrocyclic glycopeptide-based columns. Each of these stationary phases offers unique chiral recognition mechanisms, influencing their selectivity and efficiency for a given analyte.
Performance Comparison of Chiral Columns
While direct comparative data for this compound is limited in publicly available literature, performance can be inferred from the separation of structurally similar compounds, particularly other arylpropionic acids. The following table summarizes the performance of various chiral columns for these analogous separations, providing a strong starting point for method development.
| Chiral Stationary Phase (CSP) Type | Column Example | Similar Analyte | Mobile Phase | k'1 | α | Rs | Reference |
| Pirkle-Type | (S,S) ULMO | 2-(3-Chlorophenoxy) Propionic Acid | n-Heptane/1,2-Dimethoxyethane (98.5/1.5) | 2.13 | 1.17 | - | [1] |
| Pirkle-Type | (R,R) Whelk-O 1 | General NSAIDs | Hexane/IPA + 0.1% TFA | - | - | - | [2][3] |
| Polysaccharide-Based | Chiralpak AD-H | Arylpropionic Acids | Hexane/2-Propanol/TFA | - | - | - | [4][5] |
| Polysaccharide-Based | Chiralcel OJ-H | Arylpropionic Acids | Hexane/Ethanol/TFA | - | - | - | [4][5] |
Note: k'1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution. Data for "General NSAIDs" and "Arylpropionic Acids" indicate the general applicability of the column type for this class of compounds, as specific quantitative data for this compound was not available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for replicating and optimizing chiral separations. Below are representative experimental protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) based on methods developed for similar acidic chiral compounds.
HPLC Method Development Protocol
-
Column Selection:
-
Begin with a Pirkle-type column such as Regis (S,S) ULMO or Whelk-O 1, as they have shown success with structurally similar analytes.
-
Alternatively, screen polysaccharide-based columns like Chiralpak AD-H or Chiralcel OJ-H, which are known for their broad applicability to arylpropionic acids.
-
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a primary mobile phase consisting of a non-polar solvent such as n-hexane or heptane.
-
Use an alcohol, such as isopropanol (IPA) or ethanol, as the polar modifier. A typical starting composition is 90:10 (v/v) hexane:IPA.
-
Incorporate a small amount of an acidic additive, typically 0.1% trifluoroacetic acid (TFA) or acetic acid, to improve peak shape and reduce retention time for the acidic analyte.
-
-
Chromatographic Conditions:
-
Flow Rate: Start with a flow rate of 1.0 mL/min for a standard analytical column (e.g., 4.6 mm i.d.).
-
Temperature: Maintain the column at a constant ambient temperature, typically 25 °C.
-
Detection: Use a UV detector at a wavelength where the analyte has significant absorbance, for example, 230 nm or 254 nm.
-
-
Optimization:
-
Adjust the percentage of the polar modifier to optimize retention and resolution. Increasing the alcohol content will generally decrease retention time.
-
Vary the acidic additive concentration if peak tailing is observed.
-
Evaluate different alcohol modifiers (e.g., ethanol, n-propanol) to alter selectivity.
-
SFC Method Development Protocol
-
Column Selection:
-
Immobilized polysaccharide-based columns such as Chiralpak IA, IB, or IC are often the first choice for SFC screening of acidic compounds.
-
-
Mobile Phase Preparation:
-
The primary mobile phase is supercritical CO2.
-
Use methanol, ethanol, or isopropanol as the co-solvent. A typical starting gradient is 5% to 40% co-solvent over 5-10 minutes.
-
For acidic compounds, an acidic additive is often necessary to achieve good peak shape. Start with 0.1% TFA in the co-solvent.
-
-
Chromatographic Conditions:
-
Flow Rate: A typical flow rate for analytical SFC is 2-4 mL/min.
-
Back Pressure: Maintain a constant back pressure, typically around 150 bar.
-
Temperature: Set the column temperature to 40 °C.
-
Detection: Utilize a UV detector, often coupled with a mass spectrometer for peak identification.
-
-
Optimization:
-
Screen different alcohol co-solvents to find the best selectivity.
-
Optimize the gradient slope and initial/final co-solvent percentage.
-
Adjust the concentration and type of acidic additive to improve peak shape and resolution.
-
Experimental Workflow and Logic
The process of selecting an appropriate chiral column and developing a separation method follows a logical progression. The following diagram illustrates a typical workflow for benchmarking the performance of different chiral columns for a target analyte like this compound.
Caption: Workflow for chiral column benchmarking.
This systematic approach, starting from a broad screening of different column types and progressively refining the method parameters, increases the likelihood of achieving a successful and robust enantioseparation for this compound. The data and protocols presented in this guide serve as a valuable resource for initiating this process.
References
- 1. bgb-analytik.com [bgb-analytik.com]
- 2. WHELK-O®1 - Regis Technologies [registech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
A Comparative Pharmacokinetic Profile of Ibuprofen and its Chlorinated Analogs: A Baseline for Future Research
For Researchers, Scientists, and Drug Development Professionals
Pharmacokinetic Data Summary: Ibuprofen
The following table summarizes the key pharmacokinetic parameters for various oral formulations of ibuprofen. These parameters are critical in determining the onset, intensity, and duration of the drug's therapeutic effect.[2]
| Parameter | Ibuprofen Arginine (200 mg) | Solubilized Ibuprofen Capsule (200 mg) | Standard Ibuprofen Tablet (200 mg) |
| Cmax (μg/mL) | 30.2 ± 5.3 | 29.0 ± 6.6 | 24.1 ± 4.1 |
| Tmax (hours) | 0.42 | 0.50 | 1.25 |
| AUC (μg·h/mL) | 80.1 ± 15.5 | 78.5 ± 15.0 | 79.6 ± 13.9 |
| Bioavailability | Fast-acting | Fast-acting | Standard-release |
| Data presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.[2] |
Metabolism and Excretion of Ibuprofen
Ibuprofen is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C8.[3][4] The major inactive metabolites are 2-hydroxyibuprofen and carboxyibuprofen.[3][5] Approximately 15% of ibuprofen is excreted unchanged or as its glucuronide conjugate.[6] The remaining portion is eliminated as metabolites and their conjugates.[6] Little to no unchanged ibuprofen is found in the urine.[3][5] Ibuprofen is administered as a racemic mixture of R(-) and S(+) enantiomers, with the S(+) form possessing most of the anti-inflammatory activity.[7] A significant portion (50-65%) of the R(-) enantiomer undergoes unidirectional inversion to the active S(+) enantiomer in the body.[3][5]
Chlorinated Analogs of Ibuprofen
During wastewater treatment, ibuprofen can be transformed into more toxic intermediate compounds through chlorination.[1] However, detailed pharmacokinetic studies on these chlorinated analogs are currently lacking in the published literature. The potential for these compounds to form and their toxicological profiles are areas of growing environmental and pharmacological interest.
Experimental Protocols
The data presented in this guide are derived from randomized, open-label, crossover clinical trials involving healthy adult volunteers.[2]
Typical Study Design:
-
Study Type: Randomized, open-label, single-dose, crossover study.[2][8]
-
Subjects: Healthy adult volunteers.
-
Procedure: Subjects receive a single oral dose of an ibuprofen formulation with water after an overnight fast. A washout period of at least 7 days separates each treatment period.[2]
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing to determine the plasma concentration of ibuprofen over time.
-
Analytical Method: Plasma concentrations of ibuprofen are typically quantified using validated high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS/MS).
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical workflow for a clinical pharmacokinetic study.
Simplified Metabolic Pathway of Ibuprofen
Caption: The metabolic pathway of ibuprofen.
References
- 1. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(3-Chlorophenyl)propanoic Acid: A Procedural Guide
For researchers and scientists in the field of drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-(3-Chlorophenyl)propanoic acid, a halogenated organic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on data for similar chlorinated organic compounds, this substance should be treated as hazardous.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves, such as nitrile, should be worn and inspected for integrity before each use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield may be necessary if there is a significant splash hazard.[1][2] |
| Lab Coat | A standard laboratory coat is required to protect personal clothing from contamination.[1][2] |
| Respiratory Protection | All handling should occur in a well-ventilated area or within a chemical fume hood to minimize the inhalation of dust or vapors.[1][2] |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed as hazardous waste. As a halogenated organic compound, it necessitates specific disposal pathways and must not be released into the sanitary sewer or regular trash.[3][4]
Step 1: Waste Identification and Segregation
Proper segregation is the foundational step in preventing dangerous chemical reactions and ensuring compliant disposal.[5][6]
-
Identify as Halogenated Organic Waste : Due to the presence of chlorine, this compound is classified as a halogenated organic waste.[4][6]
-
Segregate from Other Waste Streams : This waste must be collected in a dedicated container, separate from non-halogenated solvents, inorganic acids, bases, and oxidizers.[3][5][6] Never mix incompatible waste types.[5]
Step 2: Waste Collection and Container Management
-
Use a Compatible Container : Collect the waste in a container that is compatible with chlorinated organic acids. High-density polyethylene (HDPE) or glass containers are generally suitable, but do not use metal containers for acidic waste.[5] The container must have a tightly fitting cap to prevent the release of vapors.[1][7]
-
Proper Labeling : The waste container must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[4] Do not use abbreviations or chemical formulas.[5] The label should also include the date when the waste was first added to the container.
-
Keep Container Closed : The waste container must remain closed at all times, except when actively adding waste.[4][7]
Step 3: Storage Pending Disposal
-
Designated Storage Area : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment : It is best practice to place the waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.[4]
-
Safe Storage Conditions : Store in a cool, dry, and well-ventilated location, away from incompatible materials.[1][7]
Step 4: Arranging for Disposal
-
Institutional Procedures : Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated waste management coordinator.[3][4]
-
Documentation : Be prepared to provide detailed information about the waste, including its composition and volume, as required by your institution and waste disposal regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Assess the Spill : Determine the extent of the spill and whether it is safe to clean up with the available resources. For large or unmanageable spills, contact your institution's emergency response team.
-
Contain the Spill : If safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials.
-
Clean Up : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose of Cleanup Materials : All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Final Disposal Method
As a chlorinated organic compound, this compound will likely be disposed of via high-temperature incineration at a licensed hazardous waste facility.[3] This method is effective for the complete destruction of halogenated organic compounds, converting them into less harmful inorganic substances.[8]
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(3-Chlorophenyl)propanoic Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2-(3-Chlorophenyl)propanoic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment.[1][2][3][4] It is harmful if swallowed, can cause serious skin and eye irritation or damage, may lead to an allergic skin reaction, and can cause respiratory irritation.[1][2][3][4]
Recommended Personal Protective Equipment
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron is also required.[5] | Prevents skin contact, which can cause irritation and allergic reactions. Nitrile and Neoprene gloves offer good resistance to a range of chemicals, including aromatic and chlorinated compounds.[5][6] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended, especially when handling the powder outside of a fume hood or in case of a spill.[1][2][7] | Protects against inhalation of dust or vapors, which can cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Preparation and Weighing
-
Work Area Preparation : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8] Ensure the work area is clean and uncluttered.
-
Gather Materials : Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags readily accessible.
-
Don PPE : Put on all required PPE as detailed in the table above before handling the chemical.
-
Weighing : Carefully weigh the desired amount of the chemical. Avoid generating dust. If dust is generated, use a gentle sweeping motion with a soft brush to collect it, do not blow it.
Solution Preparation
-
Solvent Addition : Slowly add the weighed this compound to the chosen solvent in a suitable container within the fume hood.
-
Mixing : Use a magnetic stirrer or gentle agitation to dissolve the compound. Keep the container covered as much as possible to prevent vapor release.
Post-Handling
-
Decontamination : Thoroughly clean all equipment used for handling the chemical. Wash with an appropriate solvent and then soap and water.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, then the lab coat or apron, followed by eye protection, and finally the respirator.
-
Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Ensure adequate ventilation.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : All solid waste contaminated with this compound (e.g., weigh boats, paper towels, contaminated gloves) must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[9] Chlorinated waste should be kept separate from non-halogenated waste.
-
Empty Containers : "Empty" containers that held this compound must be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
Disposal Procedure
-
Labeling : All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department.
Logical Workflow for Handling this compound
Caption: A logical workflow diagram illustrating the key steps for safely handling this compound, from preparation to disposal, including emergency actions.
References
- 1. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 2. 3m.com [3m.com]
- 3. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. solusgrp.com [solusgrp.com]
- 7. theridgepro.com [theridgepro.com]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
